1-(Phenylsulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJIFKKDVQVXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343306 | |
| Record name | 1-BENZENESULFONYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-27-4 | |
| Record name | 1-BENZENESULFONYLPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Structural Analysis of Phenylsulfonyl Pyrazoles: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the spectroscopic data for phenylsulfonyl pyrazoles, with a focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of specific experimental data for the unsubstituted 1-(Phenylsulfonyl)-1H-pyrazole, this document presents a detailed analysis of the closely related and well-characterized derivative, 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole. The methodologies and data presented serve as a representative example for this class of compounds.
Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.
Table 1: ¹H NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole [1]
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
| 7.86 | dd, J = 7.9, 1.4 | Protons on the phenylsulfonyl group |
| 7.77–7.73 | m | Protons on the phenylsulfonyl group |
| 7.58–7.55 | m | Proton on the phenylsulfonyl group |
| 7.51–7.48 | m | Proton on the phenylsulfonyl group |
| 7.57–7.45 | m | Protons on the diphenyl groups |
| 7.43–7.39 | m | Protons on the diphenyl groups |
| 6.63 | s | Proton on the pyrazole ring (H-4) |
Table 2: ¹³C NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole [1]
| Chemical Shift (δ) ppm | Assignment |
| 155.35 | Carbon on the pyrazole ring (C-3 or C-5) |
| 149.56 | Carbon on the pyrazole ring (C-3 or C-5) |
| 137.80 | Quaternary carbon on the phenylsulfonyl group |
| 134.12 | Carbon on the phenylsulfonyl group |
| 131.25 | Quaternary carbon on a phenyl group |
| 130.00 | Carbon on a phenyl group |
| 129.53 | Carbon on the phenylsulfonyl group |
| 129.47 | Carbon on a phenyl group |
| 129.38 | Carbon on a phenyl group |
| 129.01 | Carbon on a phenyl group |
| 128.72 | Carbon on a phenyl group |
| 127.97 | Carbon on the phenylsulfonyl group |
| 127.85 | Carbon on a phenyl group |
| 126.47 | Carbon on a phenyl group |
| 109.63 | Carbon on the pyrazole ring (C-4) |
Experimental Protocols
General Synthesis of 1-Tosyl-1H-pyrazoles [1]
A mixture of the corresponding 1H-pyrazole (0.2 mmol) and a suitable solvent (e.g., [HDBU][OAc], 2.0 mL) is stirred at 95 °C under an air atmosphere for 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using appropriate chromatographic techniques.
General Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak.
-
¹³C NMR Acquisition: ¹³C NMR spectra are acquired with proton decoupling. A sufficient number of scans are averaged to obtain a clear spectrum. Chemical shifts are reported in ppm relative to TMS or the deuterated solvent.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole and highlights the key atomic positions relevant to the NMR data.
Caption: Structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.
References
An In-depth Technical Guide to the Key Functional Groups in 1-(Phenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core functional groups within the 1-(Phenylsulfonyl)-1H-pyrazole structure. This molecule serves as a versatile scaffold in medicinal chemistry, and understanding the individual contributions of its constituent functional groups is paramount for the rational design of novel therapeutic agents. This document outlines the chemical properties, reactivity, and biological significance of the pyrazole ring and the phenylsulfonyl group, supported by quantitative data and detailed experimental protocols.
Core Structure and Functional Group Identification
The fundamental structure of this compound consists of a five-membered aromatic pyrazole ring attached to a phenylsulfonyl group via a nitrogen atom. The two key functional groups that define the chemical character and biological potential of this molecule are:
-
The Pyrazole Ring : A five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.
-
The Phenylsulfonyl Group : A phenyl ring attached to a sulfonyl group (-SO₂-).
These two moieties are not merely independent entities but engage in electronic interplay that dictates the overall properties of the molecule.
The Pyrazole Ring: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its significance stems from its unique chemical and physical properties.
Chemical Properties and Reactivity
The pyrazole ring in this compound is an aromatic system. The nitrogen atom at position 2 is basic, while the nitrogen at position 1, being attached to the strongly electron-withdrawing phenylsulfonyl group, is non-basic. This electronic arrangement significantly influences the reactivity of the pyrazole ring.
The presence of the phenylsulfonyl group deactivates the pyrazole ring towards electrophilic substitution. However, the nitrogen atoms can act as nucleophiles in certain reactions.[5] For instance, the pyrazole nitrogen can participate in coupling reactions, allowing for further functionalization.[5]
Biological Significance
The pyrazole nucleus is a cornerstone in the development of a diverse range of therapeutic agents.[1][2][3][4][6][7] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory and Analgesic Effects : Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.[1][8][9]
-
Anticancer Activity : Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.[1][10]
-
Antimicrobial and Antiviral Properties : The pyrazole scaffold is present in compounds with demonstrated efficacy against various bacterial, fungal, and viral pathogens.[5][10][11]
-
Enzyme Inhibition : The pyrazole moiety is a common feature in various enzyme inhibitors, targeting enzymes like protein kinases and carbonic anhydrase.[1]
The ability of the pyrazole ring to act as a hydrogen bond donor and acceptor, as well as its rigid planar structure, allows for specific and high-affinity interactions with biological targets.
The Phenylsulfonyl Group: A Modulator of Physicochemical and Biological Properties
The phenylsulfonyl group plays a critical role in modulating the overall characteristics of the this compound molecule.
Physicochemical Influence
The phenylsulfonyl moiety is a strong electron-withdrawing group. This has several important consequences:
-
Enhanced Reactivity of the Phenyl Ring : The sulfonyl group activates the ortho and para positions of the phenyl ring towards nucleophilic aromatic substitution, while directing electrophilic substitution to the meta position. This allows for selective functionalization of the phenyl ring.
-
Increased Lipophilicity : The presence of the phenyl group generally increases the lipophilicity of the molecule, which can be crucial for cell membrane permeability.
-
Improved Metabolic Stability : The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5]
Role in Biological Activity
The phenylsulfonyl group is not merely a passive component but actively contributes to the biological activity of pyrazole derivatives. The sulfonamide linkage (-SO₂-N-) is a key feature in many successful drugs. In the context of this compound, this group can:
-
Engage in Specific Interactions with Target Proteins : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor.
-
Fine-Tune Biological Potency : Modification of the phenyl ring of the phenylsulfonyl group with different substituents allows for the fine-tuning of the biological activity and selectivity of the compound.
Derivatives of this compound have been investigated for a range of therapeutic applications, including their potential as antiviral and anticancer agents.[5][11]
Quantitative Data Summary
To facilitate a comparative analysis, the following table summarizes key physicochemical and structural parameters for this compound and its derivatives, compiled from available literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | C₁₁H₁₂N₂O₂S | 236.29 | 75-76 | [12] |
| 3,5-Diphenyl-1-(phenylsulfonyl)-1H-pyrazole | C₂₁H₁₆N₂O₂S | 360.43 | Not specified | [13] |
| 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | C₁₆H₁₆N₂O₂S | 300.37 | Not specified | [14] |
Crystallographic Data for 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole [14]
| Parameter | Value |
| Crystal System | Orthorhombic |
| a (Å) | 19.2938 (7) |
| b (Å) | 6.0438 (2) |
| c (Å) | 12.9812 (5) |
| V (ų) | 1513.71 (10) |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound derivatives.
General Synthesis of 1-(Phenylsulfonyl)-1H-pyrazoles
A common method for the synthesis of 1-(phenylsulfonyl)-1H-pyrazoles involves the reaction of a substituted pyrazole with a benzenesulfonyl chloride in the presence of a base.
Example Protocol for the Synthesis of 3,5-disubstituted-1-(phenylsulfonyl)-1H-pyrazoles: [13]
-
Reaction Setup : A mixture of the desired substituted pyrazole (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) is dissolved in a dry aprotic solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride : The corresponding benzenesulfonyl chloride (1.1 mmol) is added dropwise to the stirred solution at 0 °C.
-
Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with progress monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound derivative.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework.[13][15]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.[13][15]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O stretching of the sulfonyl group and the C=N and C=C stretching of the pyrazole and phenyl rings.[15][16]
-
X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[14][17][18]
Visualizing Molecular Logic and Pathways
Graphviz diagrams are provided to illustrate the logical relationships between the functional groups and their impact on the molecule's properties and potential applications.
Caption: Interplay of functional groups in this compound.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion
The this compound scaffold represents a highly valuable platform in medicinal chemistry. The distinct yet synergistic contributions of the pyrazole ring and the phenylsulfonyl group provide a rich chemical space for the design and synthesis of novel bioactive molecules. A thorough understanding of the properties and reactivity of these functional groups, as outlined in this guide, is essential for researchers aiming to exploit this versatile molecular architecture for the development of next-generation therapeutics. The provided data and protocols serve as a foundational resource for such endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Buy this compound | 108128-27-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the potential biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document offers a comprehensive resource for researchers and drug development professionals by presenting a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The aim is to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of pyrazole-based compounds, thereby accelerating the discovery and development of new therapeutic agents.
Introduction
Pyrazole and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[4][5] Several pyrazole-containing drugs have successfully reached the market, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscoring the therapeutic importance of this heterocyclic moiety.[1][6] This guide delves into the core biological activities of novel pyrazole derivatives, presenting key data and methodologies to aid in the ongoing research and development of this promising class of compounds.
Anticancer Activity
Numerous novel pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][7] These compounds exert their effects through multiple mechanisms of action, including the inhibition of crucial cellular targets like tubulin, various kinases, and regulators of apoptosis.[4][8]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various novel pyrazole derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Target/Mechanism | Reference |
| Benzimidazole-pyrazole hybrid (Compound 7) | A549, Hela, HepG2, MCF7 | 0.15–0.33 | Colchicine | - | Tubulin Polymerization Inhibitor | [4] |
| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | Tamoxifen | 23.31 | VEGFR-2 Inhibition | [4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | Doxorubicin | 0.95 | PI3 Kinase Inhibitor | [4] |
| Pyrazole-linked benzothiazole-β-naphthol (Compounds 60, 61, 62) | A549, HeLa, MCF7 | 4.63–5.54 | - | - | Topoisomerase I Inhibitors | [4] |
| Pyrazole chalcone derivative | HeLa, MCF-7 | 18, 47 | - | - | Cell Cycle Kinase Inhibition | [1] |
| Ferrocene-pyrazole hybrid (47c) | HCT-116, PC-3, HL60, SNB19 | 3.12, 124.40, 6.81, 60.44 | - | - | Not specified | [6] |
| Pyrazole-containing imide (161a, 161b) | A-549 | 4.91, 3.22 | 5-Fluorouracil | 59.27 | Not specified | [9] |
| Pyrazolo[1,5-a]pyrimidine (157) | HTC-116 | 1.51 | Doxorubicin | - | Not specified | [9] |
| Pyrazole hydrazide derivative (33) | B16-F10, MCF-7 | 0.49, 0.57 | - | - | Not specified | [10] |
Key Mechanisms of Anticancer Action
Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][11]
Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases that are often dysregulated in cancer.
-
EGFR and VEGFR-2 Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Certain pyrazole derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2, making them promising candidates for anti-angiogenic and anti-proliferative therapies.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Novel pyrazole compounds have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4][12]
Many pyrazole derivatives induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX, these compounds shift the cellular balance towards programmed cell death.[4]
Signaling Pathways in Pyrazole-Mediated Anticancer Activity
Caption: EGFR and VEGFR-2 Signaling Pathways Inhibition by Pyrazole Derivatives.
Caption: Bcl-2 Family-Mediated Apoptosis Induced by Pyrazole Derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[13][14]
Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected pyrazole derivatives, presenting data such as the Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID/Series | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid (10) | MRSA | - | 1.9-3.9 | - | - | [14] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | - | <1 | Ciprofloxacin | - | [14] |
| Hydrazone derivative (21a) | S. aureus, B. subtilis, K. pneumoniae, E. coli, A. niger, C. albicans | 22, 30, 20, 27, 35, - | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) | Chloramphenicol, Clotrimazole | - | [15] |
| Pyrano[2,3-c]pyrazole (3d) | A. niger, Penicillium sp., C. albicans | 14, 16, 18 | - | Tetracycline | - | [16] |
| Pyrazole derivative (3) | E. coli (Gram-negative) | - | 0.25 | Ciprofloxacin | - | [17] |
| Pyrazole derivative (4) | S. epidermidis (Gram-positive) | - | 0.25 | Ciprofloxacin | - | [17] |
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[14]
-
Disruption of Cell Membrane Integrity: Certain derivatives may interfere with the synthesis or function of the microbial cell membrane, causing leakage of cellular contents.
-
Enzyme Inhibition: Pyrazoles can inhibit various microbial enzymes crucial for metabolic pathways.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18][19]
Quantitative Anti-inflammatory Activity Data
The following table presents the anti-inflammatory activity of novel pyrazole derivatives, often measured as the percentage of edema inhibition in animal models.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID/Series | Assay | Dose | % Inhibition of Edema | Reference Drug | % Inhibition (Reference) | Reference |
| Pyrazole derivative (K-3) | Carrageenan-induced paw edema | 100 mg/kg | 52.0% (at 4h) | - | - | [20] |
| Pyrazoline (2d) | Carrageenan-induced paw edema | - | Potent | - | - | [21] |
| Pyrazole-benzimidazole hybrid | Not specified | - | 75% | Celecoxib | - | [22] |
| Thiophene–pyrazole hybrid (134a, 134b, 135) | Not specified | - | Promising | - | - | [9] |
| Pyrazole derivative (178) | p38 MAPK inhibition | - | 80.93% | - | - | [23] |
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] Additionally, some pyrazoles may exert their effects by modulating other inflammatory pathways, such as the NF-κB signaling pathway.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway by Pyrazole Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of novel pyrazole derivatives.
Synthesis of Pyrazole Derivatives from Chalcones
A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.[6][24]
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives from chalcones.
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an equimolar mixture of a substituted aryl aldehyde and a substituted acetophenone in ethanol.
-
Add an aqueous solution of a base (e.g., 20% NaOH) dropwise to the mixture with constant stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter, wash the precipitate with water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[24][25]
-
-
Pyrazole Synthesis (Cyclocondensation):
-
Dissolve the synthesized chalcone (1 mmol) in absolute ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1-1.2 mmol) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.[5][26]
-
After cooling, the pyrazole derivative often precipitates out of the solution. If not, pour the mixture into ice-cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the final pyrazole derivative by recrystallization from ethanol.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][22][27]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[23][28]
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole derivatives in a suitable broth medium.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][20][29]
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize Wistar rats for at least one week before the experiment.
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test pyrazole derivatives orally or intraperitoneally at various doses.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group, typically 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: ((Vc - Vt) / Vc) x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
Novel pyrazole derivatives continue to be a rich source of potential therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and pharmacokinetic profiles. The use of computational modeling and structure-activity relationship studies will be instrumental in the rational design of the next generation of pyrazole-based drugs. Furthermore, exploring the potential of these compounds in combination therapies could open up new avenues for treating complex diseases. This comprehensive guide serves as a valuable resource to support and inspire further innovation in this exciting area of drug discovery.
References
- 1. purformhealth.com [purformhealth.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 25. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. atcc.org [atcc.org]
- 28. mdpi.com [mdpi.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Reactivity of the Pyrazole Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of the pyrazole ring system, a core scaffold in numerous pharmaceuticals and agrochemicals. The inherent aromaticity and the presence of two adjacent nitrogen atoms confer a unique electronic profile upon the pyrazole nucleus, dictating its behavior in various chemical transformations. This document outlines the fundamental principles of electrophilic and nucleophilic substitution, as well as cycloaddition reactions, supported by detailed experimental protocols and quantitative data. Furthermore, it delves into the significance of pyrazole-containing compounds in drug development by visualizing their interaction with key signaling pathways.
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity is lower than that of pyrrole but generally greater than that of benzene. The regioselectivity of electrophilic substitution is predominantly governed by the electronic distribution within the ring. The C4 position is the most electron-rich and, therefore, the primary site of electrophilic attack. This is due to the combined electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density at the C3 and C5 positions.
A variety of electrophilic substitution reactions are readily performed on the pyrazole nucleus, including nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation.
Quantitative Data on Electrophilic Substitution of Pyrazoles
The following table summarizes the reaction conditions and yields for several common electrophilic substitution reactions on pyrazole and its derivatives.
| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference(s) |
| Nitration | Pyrazole | HNO₃ / H₂SO₄ | 90 °C, 6 h | 4-Nitropyrazole | 56% | [1] |
| Nitration | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50 °C, 1.5 h | 4-Nitropyrazole | 85% | [1] |
| N-Nitration | 3,5-Dimethylpyrazole | tert-Butyl nitrite, CAN, O₂ | MeCN, 100 °C | 1-Nitro-3,5-dimethylpyrazole | 95% | [2][3] |
| Sulfonation | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, then Thionyl chloride | Chloroform, 60 °C, 12 h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | - | |
| Vilsmeier-Haack | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ / DMF | 120 °C, 1 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 92% | [4] |
| Vilsmeier-Haack | 1,3-Diphenyl-1H-pyrazole | POCl₃ / DMF | - | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 65% | |
| Chlorination (Anodic) | Pyrazole | NaCl (aq) / CHCl₃ | 0.1 A/cm², 15 °C | 4-Chloropyrazole | 68% | [5] |
| Chlorination (Anodic) | 3,5-Dimethylpyrazole | NaCl (aq) / CHCl₃ | 0.1 A/cm², 15 °C | 4-Chloro-3,5-dimethylpyrazole | 92% | [5] |
Experimental Protocols for Electrophilic Substitution
1.2.1. Nitration of Pyrazole (High-Yield Protocol)
This protocol describes the efficient synthesis of 4-nitropyrazole using fuming nitric and sulfuric acids.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
20% Fuming sulfuric acid (20% free SO₃)
-
Ice
Procedure:
-
To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (11 mL, 0.21 mol) and pyrazole (6.8 g, 0.1 mol) at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare nitrosulfuric acid by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to 20% fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, maintaining the temperature between 0 and 10 °C.
-
Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the prepared fuming nitrosulfuric acid (25 mL) dropwise.
-
After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a large amount of white solid.
-
Filter the solid, wash with ice water, and dry under vacuum to yield 4-nitropyrazole. Recrystallization from diethyl ether/hexane can be performed for further purification.
1.2.2. Vilsmeier-Haack Formylation of 1-Methyl-3-propyl-5-chloro-1H-pyrazole
This protocol details the formylation of a substituted pyrazole at the C4 position.
Materials:
-
1-Methyl-3-propyl-5-chloro-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, cool DMF (6 equivalents) to 0 °C.
-
Slowly add POCl₃ (4 equivalents) to the cooled DMF with stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 1-methyl-3-propyl-5-chloro-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.
-
Heat the reaction mixture to 120 °C and maintain for 1 hour. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution
Nucleophilic substitution on the pyrazole ring is less common than electrophilic substitution due to the electron-rich nature of the ring. However, it can be achieved under specific conditions, particularly on pyrazole rings bearing strong electron-withdrawing groups or a leaving group (e.g., a halogen) at the C3, C4, or C5 positions.
N-Alkylation
The nitrogen atoms of the pyrazole ring can act as nucleophiles, readily undergoing alkylation. In unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated products can be obtained.
2.1.1. Quantitative Data on N-Alkylation of Pyrazoles
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield (%) | Reference(s) |
| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 °C, 2 h | 1-Butyl-3,5-dimethylpyrazole | - | |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT, 4 h | 1-Phenethyl-3-methyl-5-phenylpyrazole & 1-Phenethyl-5-methyl-3-phenylpyrazole | 40% & 16% |
Nucleophilic Aromatic Substitution (SNAr)
Halogenated pyrazoles, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.
2.2.1. Experimental Protocol for Nucleophilic Aromatic Substitution on a Halopyrazole (Representative)
This representative protocol is based on general procedures for SNAr on electron-deficient halo-heterocycles.
Materials:
-
4-Halo-nitropyrazole (e.g., 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid)
-
Amine (e.g., aniline)
-
Copper(I) salt (e.g., CuBr)
-
Aqueous solution
Procedure:
-
In a reaction vessel, dissolve the 4-halo-nitropyrazole (1 equivalent) and the arylamine (1.1-1.5 equivalents) in an aqueous solution.
-
Add a catalytic amount of a monovalent copper salt (e.g., CuBr, 0.1 equivalents).
-
Heat the reaction mixture and stir for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization.
Cycloaddition Reactions
The pyrazole ring can be synthesized through [3+2] cycloaddition reactions, a powerful method for constructing the five-membered heterocyclic ring. A common approach involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), with a dipolarophile, typically an alkyne or an alkene.
Pyrazole in Drug Development: Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The ability of the pyrazole ring to engage in various non-covalent interactions and its favorable physicochemical properties contribute to its success as a pharmacophore.
Celecoxib: A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.
Baricitinib: A JAK-STAT Pathway Inhibitor
Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. It interferes with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Comprehensive Technical Guide to Mechanisms of Action in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have led to the development of a wide array of clinically successful drugs targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the core mechanisms of action for various classes of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Pyrazole-Based Cyclooxygenase (COX) Inhibitors
A prominent class of pyrazole-containing drugs are the selective COX-2 inhibitors, which are a cornerstone in the management of pain and inflammation.
Mechanism of Action
Pyrazole-based COX-2 inhibitors, such as Celecoxib, exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[1][3] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is induced during inflammation.[2] The selective inhibition of COX-2 allows for the reduction of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] The diaryl-substituted pyrazole structure of compounds like Celecoxib allows for specific binding to the active site of the COX-2 enzyme.[1]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of selected pyrazole-based COX inhibitors.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-2 | 0.04 - 0.45 | >300 |
| Compound 11 | COX-2 | 0.043 | - |
| Compound 12 | COX-2 | 0.049 | - |
| Compound 15 | COX-2 | 0.049 | - |
| Compound 5f | COX-2 | 1.50 | 9.56 |
| Compound 6f | COX-2 | 1.15 | 8.31 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro cyclooxygenase inhibition assay.
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.
-
Assay Principle: A fluorometric or colorimetric assay is often employed to measure the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin produced is quantified using an appropriate detection method (e.g., ELISA).
-
-
Data Analysis:
Signaling Pathway: Prostaglandin Synthesis Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.
Pyrazole-Based Phosphodiesterase 5 (PDE5) Inhibitors
Pyrazole-based compounds are also effective inhibitors of phosphodiesterase type 5 (PDE5), with sildenafil being a well-known example used in the treatment of erectile dysfunction.
Mechanism of Action
Sildenafil and similar pyrazole-based compounds are potent and selective inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5).[6][7] In the corpus cavernosum of the penis, nitric oxide (NO) activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[6][8] cGMP leads to smooth muscle relaxation and vasodilation, resulting in penile erection.[6] PDE5 is the enzyme responsible for the degradation of cGMP.[6][7] By inhibiting PDE5, pyrazole-based inhibitors prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[6][7]
Quantitative Data: In Vitro Inhibitory Potency
| Compound | Target | IC50 (nM) | Ki (nM) |
| Sildenafil | PDE5 | 1 - 4.2 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
A fluorescence polarization (FP)-based assay is a common method for measuring PDE5 inhibitory activity.
Objective: To determine the in vitro potency (IC50) of a test compound against purified PDE5 enzyme.
Methodology:
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When the tracer is hydrolyzed by PDE5, it is captured by a binding agent, leading to a high FP signal. PDE5 inhibitors prevent the hydrolysis of the tracer, resulting in a low FP signal.[2][9]
-
Procedure:
-
A serial dilution of the test compound is prepared in assay buffer.
-
The test compound is added to the wells of a 96-well microplate.
-
A solution of purified recombinant human PDE5A1 enzyme is added to the wells.
-
The reaction is initiated by adding a fluorescently labeled cGMP substrate (e.g., cGMP-FAM).
-
After incubation, a binding agent is added to stop the reaction.
-
-
Data Analysis:
-
The fluorescence polarization is measured using a microplate reader.
-
The percent inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[2]
-
Signaling Pathway: NO/cGMP Pathway in Erectile Function
Caption: Mechanism of PDE5 inhibition by pyrazole-based compounds.
Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a key component in a multitude of kinase inhibitors developed for cancer therapy and the treatment of inflammatory diseases.
Mechanism of Action
Pyrazole-based kinase inhibitors function by competing with ATP for binding to the ATP-binding pocket of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction pathways that are often dysregulated in diseases like cancer. The versatility of the pyrazole ring allows for substitutions that can enhance binding affinity and selectivity for specific kinases. Examples of kinases targeted by pyrazole-based inhibitors include Aurora kinases, Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12]
Quantitative Data: In Vitro Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) |
| Afuresertib | Akt1 | Ki = 0.08 |
| Compound 2 | Akt1 | 1.3 |
| Compound 6 | Aurora A | 160 |
| Compound 7 | Aurora A | 28.9 |
| Compound 7 | Aurora B | 2.2 |
| Compound P-6 | Aurora A | 110 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Kinase Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to measure kinase activity and the potency of inhibitors.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Methodology:
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Procedure:
-
The test compound is serially diluted and added to a 384-well plate.
-
The kinase and the biotinylated peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing the europium-labeled antibody and streptavidin-APC is added to stop the reaction.
-
-
Data Analysis:
-
The TR-FRET signal is measured using a plate reader.
-
The percent inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Signaling Pathway: General Kinase Inhibition
Caption: General mechanism of pyrazole-based kinase inhibitors.
Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists/Inverse Agonists
Pyrazole derivatives have also been developed as modulators of the endocannabinoid system, with Rimonabant being a notable example.
Mechanism of Action
Rimonabant is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[8] CB1 receptors are primarily located in the brain and are involved in regulating appetite and energy balance.[13][14] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake.[8][15] However, due to psychiatric side effects, it was withdrawn from the market.[8]
Quantitative Data: Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| Rimonabant | CB1 | 2 - 18 |
| PIMSR | CB1 | 17 - 57 |
| Compound 34 | CB1 | 6.9 |
Note: Ki values can vary depending on the specific assay conditions.
Experimental Protocol: Cannabinoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for cannabinoid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.
Methodology:
-
Principle: The assay measures the ability of a test compound to displace a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) from the CB1 or CB2 receptor.
-
Procedure:
-
Membrane preparations from cells expressing CB1 or CB2 receptors are used.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined from a competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Signaling Pathway: Endocannabinoid System in Appetite Regulation
Caption: Blockade of the CB1 receptor by pyrazole-based antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. foodsciencejournal.com [foodsciencejournal.com]
- 15. researchgate.net [researchgate.net]
Literature review on the synthesis of substituted pyrazoles.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the primary synthetic routes for substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a core scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details key synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for foundational synthesis techniques.
Core Synthetic Strategies: An Overview
The synthesis of the pyrazole ring is a well-established field, yet new methodologies continue to be developed to improve efficiency, regioselectivity, and environmental friendliness.[4] The most prevalent methods involve the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[5] A general workflow for pyrazole synthesis is outlined below, from methodological selection to final product characterization.
Caption: General workflow for the synthesis of substituted pyrazoles.
The primary synthetic routes discussed in this guide are:
-
Knorr Pyrazole Synthesis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[6][7]
-
Synthesis from α,β-Unsaturated Carbonyls: An alternative pathway using precursors like chalcones.[8][9]
-
1,3-Dipolar Cycloaddition: Reactions between alkynes and 1,3-dipolar compounds like diazoalkanes.[6][10]
-
Green and Multicomponent Reactions (MCRs): Modern approaches focusing on sustainability and efficiency.[4][11]
The Knorr Pyrazole Synthesis
The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6][12] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][13]
Reaction Mechanism and Regioselectivity
The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[14] This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[14][15]
A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomers.[8][14] The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH and solvent.[14][16]
Caption: Regioselectivity in the Knorr synthesis with unsymmetrical precursors.
Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of a single isomer.[16][17]
Data on Knorr Synthesis and Modifications
The versatility of the Knorr synthesis is demonstrated by the wide range of catalysts and conditions employed to optimize yields and selectivity.
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, controlled | 95% | [6][8] |
| 2 | Substituted 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide, RT | 59-98% | [8] |
| 3 | 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [18] |
| 4 | 1,3-Diketones | Arylhydrazines | Copper (II) nitrate, RT, <60 min | High | [5] |
| 5 | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100°C, 1h | High | [19] |
| 6 | 1,3-Diketones | Methylhydrazine | HFIP solvent | 97:3 Regioselectivity | [16] |
Detailed Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a representative example of the Knorr synthesis to produce a pyrazolone, a common pyrazole derivative.[19]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: The initial addition can be exothermic.
-
Add 30 mL of ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[14]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain reflux for 1 hour.[14] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate or form a viscous syrup.[14]
-
Purification: If a solid precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolone.[14]
Synthesis from α,β-Unsaturated Aldehydes and Ketones
A major alternative to the Knorr synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones.[8][9] This method is particularly useful for synthesizing 2-pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[9][20]
The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.[20]
Caption: Pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
An eco-friendly, metal-free variation of this method uses molecular iodine to mediate an oxidative C-N bond formation, providing direct access to pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts in high yields.[21]
Data on Synthesis from α,β-Unsaturated Systems
| Entry | α,β-Unsaturated Substrate | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | | 1 | Chalcone-epoxide | Hydrazine hydrate | Followed by dehydration | Good |[9] | | 2 | α,β-Unsaturated aldehydes/ketones | Hydrazine salts | I₂, Ethanol, Reflux | up to 92% |[21] | | 3 | Chalcones | Phenyl hydrazine | Acetic acid, Reflux | N/A |[22] | | 4 | β-aryl α,β-unsaturated ketones | Phenyl hydrazine | Followed by oxidation | High Regioselectivity |[23] |
Modern Synthetic Approaches: Green Chemistry and MCRs
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient protocols for pyrazole synthesis.[4] These methods emphasize the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient techniques such as microwave irradiation.[4][24][25]
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes while often improving yields.[1][26][27] These reactions are frequently performed under solvent-free ("neat") conditions, further enhancing their green credentials.[26]
| Entry | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | | 1 | β-keto ester, Hydrazine | Solvent-free, Microwave | Short | High |[26] | | 2 | α,β-Unsaturated ketone, Tosylhydrazine | K₂CO₃, DMF (min.), MW, 130°C | Short | High |[28] | | 3 | Aldehydes, Ketones, Hydrazines | Microwave irradiation | N/A | Good |[11] | | 4 | Dibenzalacetones, Phenylhydrazines | EtOH, NaOH, MW, 100W, 75°C | 15-70 min | Good |[29] |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the final product, offer high atom economy and operational simplicity.[11] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. For example, a one-pot reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions yields highly substituted pyrazoles in good yields (75-86%).[30]
Conclusion
The synthesis of substituted pyrazoles is a rich and evolving field. While the classic Knorr synthesis remains a robust and foundational method, modern advancements have introduced a diverse array of efficient, selective, and sustainable alternatives. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the need for regiocontrol. The increasing adoption of green chemistry principles, particularly through microwave-assisted synthesis and multicomponent reactions, promises to make the production of these vital pharmaceutical scaffolds more efficient and environmentally friendly for future drug discovery and development endeavors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. researchgate.net [researchgate.net]
- 21. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. thieme-connect.com [thieme-connect.com]
- 26. scielo.br [scielo.br]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. tandfonline.com [tandfonline.com]
Exploring the stability and reactivity of N-sulfonylated pyrazoles.
An In-depth Technical Guide to the Stability and Reactivity of N-Sulfonylated Pyrazoles
Introduction
Pyrazoles, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and drug development.[1][2] Their versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities.[3][4] The introduction of a sulfonyl group onto one of the pyrazole's nitrogen atoms (N-sulfonylation) creates a distinct subclass with unique stability and reactivity profiles. This N-sulfonyl moiety is not merely a substituent; it acts as a powerful modulating group, influencing the electronic properties of the pyrazole ring and enabling advanced synthetic transformations.
This technical guide provides a comprehensive exploration of the stability and reactivity of N-sulfonylated pyrazoles for researchers, scientists, and drug development professionals. It covers their chemical and metabolic stability, details their reactivity in key synthetic reactions, presents quantitative data in structured tables, and provides detailed experimental protocols.
Chemical and Metabolic Stability
The stability of N-sulfonylated pyrazoles is a critical consideration for their application in both synthesis and pharmacology. The N-S bond, while generally robust, can be strategically cleaved, positioning the sulfonyl group as both a protecting and a directing group.
Chemical Stability
The N-sulfonyl group is generally stable under a variety of synthetic conditions, allowing for subsequent functionalization of the molecule. However, it can be intentionally cleaved. For instance, in certain palladium-catalyzed reactions, switching the oxidant from silver acetate (AgOAc) to silver tetrafluoroborate (AgBF₄) can trigger de-sulfonylation followed by alkenylation at the same position.[5] This reactivity highlights the group's utility as a removable handle that can be strategically employed and then excised. In some synthetic routes, the sulfonyl group is eliminated during the formation of the pyrazole ring from sulfonyl hydrazines.[6]
Metabolic Stability
While specific metabolic data for N-sulfonylated pyrazoles is limited, the metabolism of the parent pyrazole core offers valuable insights. The pyrazole ring itself is relatively stable to oxidative cleavage in biological systems.[7] However, it can be metabolized through oxidation, particularly by the cytochrome P450 enzyme CYP2E1.[7]
Key metabolic pathways for pyrazoles include:
-
Oxidation: Direct oxidation of the pyrazole ring.[7]
-
N-Glucuronidation: Conjugation with glucuronic acid at a ring nitrogen is a common metabolic route.[7]
-
N-Dealkylation: For N-substituted pyrazoles, cleavage of the N-substituent is a known pathway.[7]
By analogy to N-dealkylation, it is plausible that N-de-sulfonylation could occur as a metabolic pathway for N-sulfonylated pyrazoles, although specific studies are needed to confirm this. The inherent stability of the pyrazole ring suggests that these compounds could possess favorable metabolic profiles, a desirable trait in drug development.
Reactivity and Synthetic Applications
The N-sulfonyl group profoundly influences the reactivity of the pyrazole scaffold and any attached aromatic systems. It serves as an electron-withdrawing group, activating the molecule for certain transformations, and can act as a powerful directing group in C-H functionalization reactions.
Role as a Directing Group in C-H Functionalization
One of the most significant applications of the N-sulfonyl pyrazole moiety is its function as a directing group for ortho-selective C-H functionalization of arenes.[5] In palladium-catalyzed reactions, the pyrazole directs the catalyst to a nearby C-H bond on an attached aryl ring, enabling site-selective transformations such as alkenylation.[5] This approach provides a highly efficient route to complex, decorated aromatic structures from simple precursors.
Logical Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and functionalization of N-sulfonylated pyrazoles.
Involvement in Cyclization and Annulation Reactions
N-sulfonylated pyrazoles are often synthesized via cyclization reactions where the sulfonyl group is introduced as part of one of the precursors.[6] Common methods involve the condensation of sulfonyl hydrazines with 1,3-dicarbonyl compounds or enaminones.[6][8] These reactions can be promoted by acids like p-toluenesulfonic acid (p-TSA) and offer a direct route to the N-sulfonylated pyrazole core.[9]
Furthermore, domino reactions that combine C-H sulfonylation with pyrazole annulation have been developed, providing a highly efficient, metal-free pathway to construct 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[10][11]
Sulfonyl Group Migration and Cleavage
The sulfonyl group can exhibit interesting reactivity, including migration. In reactions involving N-allenic sulfonylhydrazones, the choice of Lewis acid catalyst can control whether the sulfonyl group migrates to different positions on the newly formed pyrazole ring.[12] As mentioned earlier, the group can also be cleaved and replaced, demonstrating its utility as a convertible functional group.[5]
Reactivity Profile of N-Sulfonylated Pyrazoles
Caption: Key reactivity pathways exhibited by N-sulfonylated pyrazoles.
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding the synthesis of N-sulfonylated pyrazoles and their precursors, providing insights into reaction efficiency under various conditions.
Table 1: Optimization of Sulfonylation of 3,5-Dimethyl-1H-pyrazole[13]
| Entry | Sulfonylating Agent(s) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Chlorosulfonic acid | Chloroform | 24 | 25-30 | 48 |
| 2 | Chlorosulfonic acid | DCM | 24 | 40-50 | 50 |
| 3 | Chlorosulfonic acid | Chloroform | 24 | 40-50 | 60 |
| 4 | Chlorosulfonic acid, Thionyl chloride | DCM | 24 | 50 | 78 |
| 5 | Chlorosulfonic acid, Thionyl chloride | Chloroform | 12 | 60 | 90 |
Reaction conditions: Pyrazole (1.0 equiv), chlorosulfonic acid (5.5 equiv), thionyl chloride (1.32 equiv), solvent (10 vol).[13]
Table 2: Optimization of Base and Solvent for Sulfonamide Formation[14]
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 25-30 | 24 | 26 |
| 2 | TEA | Chloroform | 25-30 | 24 | 35 |
| 3 | DIPEA | DCM | 25-30 | 16 | 55 |
| 4 | DIPEA | Chloroform | 25-30 | 16 | 48 |
| 5 | DIPEA | THF | 25-30 | 24 | 47 |
Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (1.5 equiv).[14]
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of synthetic methods. The following are representative procedures for the synthesis and modification of N-sulfonylated pyrazoles.
Protocol 1: General Procedure for Sulfonylation of Pyrazoles[13][14]
-
A solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) (1.0 equiv) in chloroform (3 vol) is prepared in a round-bottom flask equipped with a dropping funnel and nitrogen inlet.
-
In a separate flask, a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 vol) is cooled to 0 °C under a nitrogen atmosphere.
-
The pyrazole solution is added dropwise to the stirred chlorosulfonic acid solution at 0 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.32 equiv) is added to the reaction mixture at 60 °C over 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C, with progress monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched and worked up to isolate the pyrazole-sulfonyl chloride intermediate. A yield of 90% was achieved for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under these optimized conditions.[13]
Protocol 2: General Procedure for Pyrazole Sulfonamide Synthesis[13][14]
-
To a solution of an amine (e.g., 2-phenylethylamine) (1.05 equiv) in dichloromethane (DCM) (5 vol), diisopropylethylamine (DIPEA) (1.5 equiv) is added at 25-30 °C.
-
A solution of the pyrazole-sulfonyl chloride intermediate (1.0 equiv) in DCM (5 vol) is added to the amine mixture at 25-30 °C.
-
The reaction is stirred for 16 hours at 25-30 °C, with progress monitored by TLC.
-
After completion, cold water (10 vol) is added to the reaction mass and stirred for 10 minutes.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure pyrazole-sulfonamide.
Conclusion
N-sulfonylated pyrazoles represent a versatile and powerful class of compounds for researchers in organic synthesis and drug discovery. The N-sulfonyl group imparts a unique combination of stability and controlled reactivity, serving as a robust handle for molecular elaboration. Its ability to act as a removable ortho-directing group for C-H functionalization provides an efficient pathway to novel and complex chemical entities. A thorough understanding of the reaction conditions that govern the synthesis, functionalization, and potential cleavage of these compounds is critical for leveraging their full synthetic potential. As the demand for novel heterocyclic scaffolds continues to grow, the strategic use of N-sulfonylated pyrazoles is poised to play an increasingly important role in the development of next-generation therapeutics and functional molecules.
References
- 1. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of 1-(Phenylsulfonyl)-1H-pyrazole: A Guide for Organic Chemists
For researchers, scientists, and professionals in drug development, 1-(Phenylsulfonyl)-1H-pyrazole serves as a versatile and valuable building block in the synthesis of a diverse array of pyrazole-containing compounds. Its unique chemical properties, stemming from the interplay between the pyrazole ring and the phenylsulfonyl group, allow for a range of synthetic transformations, making it a key intermediate in the construction of molecules with potential pharmaceutical applications.
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antimicrobial, and enzyme-inhibiting properties. The strategic use of the phenylsulfonyl group on the pyrazole nitrogen provides a powerful tool for chemists to manipulate and functionalize the pyrazole core with a high degree of control.
Application Notes
The applications of this compound in organic synthesis are primarily centered on its role as a precursor to functionalized pyrazoles. The phenylsulfonyl group can act as both an activating group and a protecting group, offering synthetic flexibility.
Key Synthetic Applications:
-
Synthesis of N-Unsubstituted Pyrazoles: The phenylsulfonyl group can be employed as a removable protecting group for the pyrazole nitrogen. This strategy allows for chemical modifications at other positions of the pyrazole ring, after which the sulfonyl group can be cleaved to yield the N-H pyrazole.
-
Directed Functionalization: The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the pyrazole ring, directing the regioselective introduction of various substituents.
-
Building Block for Fused Heterocycles: this compound derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems containing a pyrazole ring.
-
Access to Biologically Active Molecules: Through multi-step synthetic sequences, this compound can be converted into a range of derivatives that are subsequently evaluated for their biological activities. For instance, derivatives have been explored as potential antiviral and antimicrobial agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and manipulation of this compound derivatives, based on established literature procedures.
Protocol 1: Synthesis of 3,5-Disubstituted-1-(phenylsulfonyl)-1H-pyrazoles via Cyclocondensation
This protocol outlines a general and efficient method for the synthesis of various 3,5-disubstituted-1-(phenylsulfonyl)-1H-pyrazoles from the corresponding 1,3-dicarbonyl compounds and phenylsulfonylhydrazine. This reaction proceeds in high yield under mild conditions.
Reaction Scheme:
Quantitative Data for Synthesis of 3,5-Disubstituted-1-(phenylsulfonyl)-1H-pyrazoles:
| Entry | R1 | R2 | Product | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole | 93 | |
| 2 | p-Tolyl | Phenyl | 5-phenyl-3-(p-tolyl)-1-(phenylsulfonyl)-1H-pyrazole | 98 | |
| 3 | 4-Chlorophenyl | Phenyl | 3-(4-chlorophenyl)-5-phenyl-1-(phenylsulfonyl)-1H-pyrazole | 92 | |
| 4 | 4-Bromophenyl | Phenyl | 3-(4-bromophenyl)-5-phenyl-1-(phenylsulfonyl)-1H-pyrazole | 93 | |
| 5 | m-Tolyl | Phenyl | 5-phenyl-3-(m-tolyl)-1-(phenylsulfonyl)-1H-pyrazole | 95 |
Experimental Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equivalent) and phenylsulfonylhydrazine (0.22 mmol, 1.1 equivalents).
-
Reaction Setup: Add the ionic liquid [HDBU][OAc] (2.0 mL) to the flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 95 °C and stir the reaction mixture for 12 hours under an air atmosphere.
-
Work-up: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure 3,5-disubstituted-1-(phenylsulfonyl)-1H-pyrazole.
Protocol 2: Deprotection of the Phenylsulfonyl Group
This protocol details the removal of the phenylsulfonyl group from the pyrazole nitrogen to yield the corresponding N-H pyrazole. This is a crucial step when the sulfonyl group is used as a protecting group.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: Place the this compound derivative (0.2 mmol) in a sealed tube containing a magnetic stir bar.
-
Solvent and Reagent: Add the ionic liquid [HDBU][OAc] (2.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 95 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material has been consumed, cool the reaction to room temperature. Add deionized water (10 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected pyrazole derivative.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Synthetic workflow for the preparation of 3,5-disubstituted-1-(phenylsulfonyl)-1H-pyrazoles.
Caption: Workflow for the removal of the phenylsulfonyl protecting group from a this compound.
Application Notes and Protocols: Utilization of 1-(Phenylsulfonyl)-1H-pyrazole in C-H Activation/Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N-substituted pyrazoles, such as 1-(phenylsulfonyl)-1H-pyrazole, in palladium-catalyzed C-H activation and arylation cross-coupling reactions. While the N-phenylsulfonyl group does not typically act as a leaving group in standard cross-coupling reactions, it serves as a crucial component of the heterocyclic scaffold, influencing its electronic properties and stability. The pyrazole core itself can be directly functionalized at its C-H bonds, offering a modern and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
The protocols outlined below are based on established methodologies for the direct C-H arylation of N-substituted pyrazoles and related heterocycles. These reactions are valuable for the synthesis of complex molecules in medicinal chemistry and materials science.
Overview of Synthetic Strategy: Direct C-H Arylation
Direct C-H arylation is a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds by coupling a C-H bond with an aryl halide or pseudohalide. In the context of this compound, the focus is on the functionalization of the C-H bonds of the pyrazole ring. The N-phenylsulfonyl group remains intact during this transformation.
The general transformation is depicted below:
Figure 1. General workflow for the direct C-H arylation of this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-3 Arylation of N-Substituted Pyrazoles
This protocol describes a method for the direct arylation at the C-3 position of the pyrazole ring, a challenging transformation due to the electronic properties of this position.[1] This method is notable for its use of a practical Pd(II)/Phenanthroline catalyst system and the avoidance of silver-based additives.
Materials:
-
This compound or other N-substituted pyrazole (1.0 equiv)
-
Aryl iodide or aryl bromide (1.2 - 2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or other suitable solvent (e.g., chlorobenzene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add the N-substituted pyrazole (e.g., 0.5 mmol, 1.0 equiv), the aryl halide (e.g., 0.6 mmol, 1.2 equiv), Pd(OAc)₂ (e.g., 0.025 mmol, 5 mol%), 1,10-Phenanthroline (e.g., 0.05 mmol, 10 mol%), and K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (e.g., 2.5 mL to achieve a 0.2 M concentration).
-
Seal the vessel and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C-3 arylated pyrazole.
Data Presentation: Reaction Parameters for C-H Arylation
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed C-H arylation of pyrazole derivatives, based on literature precedents.[1]
| Entry | Pyrazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Methylpyrazole | 4-Iodotoluene | Pd(OAc)₂ (10) | Phen (20) | K₂CO₃ (2.0) | Toluene | 140 | 24 | 85 |
| 2 | 1-Phenylpyrazole | 4-Bromoanisole | Pd(OAc)₂ (10) | Phen (20) | Cs₂CO₃ (2.0) | Toluene | 140 | 24 | 78 |
| 3 | 1-Benzylpyrazole | 1-Iodonaphthalene | Pd(OAc)₂ (10) | Phen (20) | K₂CO₃ (2.0) | Toluene | 140 | 24 | 81 |
| 4 | 1-Methylpyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ (10) | Phen (20) | K₂CO₃ (2.0) | DMF | 130 | 18 | 75 |
Phen = 1,10-Phenanthroline
Catalytic Cycle and Workflow Visualization
The proposed catalytic cycle for the Pd(II)-catalyzed direct C-H arylation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.
Figure 2. A simplified representation of a proposed catalytic cycle for direct C-H arylation.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene and DMF are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Potassium and cesium carbonate are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
High Temperatures: The reactions are conducted at high temperatures. Use appropriate heating equipment (e.g., oil bath with a temperature controller) and take precautions against thermal burns.
-
Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) are essential for reproducibility and high yields.
Conclusion and Future Perspectives
The use of this compound and related N-substituted pyrazoles in direct C-H arylation reactions represents a modern and efficient strategy for the synthesis of complex, value-added molecules. This approach circumvents the need for pre-functionalization of the pyrazole ring, thereby shortening synthetic sequences and improving overall efficiency. The protocols provided herein offer a robust starting point for researchers exploring the functionalization of this important heterocyclic scaffold. Future work in this area may focus on expanding the substrate scope, developing more active and stable catalyst systems, and exploring asymmetric C-H activation reactions.
References
The Versatility of 1-(Phenylsulfonyl)-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers in Drug Discovery and Development
The versatile chemical scaffold, 1-(phenylsulfonyl)-1H-pyrazole (PSP), has emerged as a valuable building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural and electronic properties, conferred by the presence of both a pyrazole ring and a phenylsulfonyl group, allow for a wide range of chemical transformations, leading to molecules with significant therapeutic potential. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, while the phenylsulfonyl moiety can enhance metabolic stability and lipophilicity, crucial parameters in drug design.[1] This document provides detailed application notes and experimental protocols for the use of PSP and its derivatives in the synthesis of antiviral, anti-inflammatory, and enzyme-inhibiting compounds.
Application in the Synthesis of Antiviral Agents
Derivatives of this compound have shown significant promise as antiviral agents, particularly against a range of RNA and DNA viruses. The strategic incorporation of the 1-phenylsulfonyl-pyrazole core into aniline derivatives has led to the development of potent inhibitors of viral replication.
A notable application is the synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. These compounds have been identified as effective inhibitors of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). The synthetic strategy involves a multi-step sequence, beginning with the formation of a pyrazole-4-carbaldehyde intermediate, which then undergoes reductive amination with various substituted anilines.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives against Yellow Fever Virus (YFV).
| Compound ID | R (Substitution on aniline) | EC₅₀ (µM) for YFV | Selectivity Index (SI) |
| 7a | H | 5.2 | >19.2 |
| 7e | 4-Cl | 3.6 | >27.8 |
| 7f | 4-Br | 4.1 | >24.4 |
| 7h | 4-I | 4.5 | >22.2 |
| 7j | 4-CF₃ | 11.5 | >8.7 |
EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. SI: Selectivity Index (CC₅₀/EC₅₀), where CC₅₀ is the 50% cytotoxic concentration.
Experimental Protocol: Synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines
This protocol describes a general five-step synthesis of the target antiviral compounds, starting from a substituted acetophenone.
Step 1: Synthesis of Semicarbazones (2a-d)
-
Dissolve the appropriate acetophenone (1 equivalent) in ethanol.
-
Add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated semicarbazone by filtration, wash with water, and dry.
Step 2: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehydes (3a-d)
-
To a stirred solution of Vilsmeier-Haack reagent (prepared from DMF and POCl₃), add the semicarbazone (1 equivalent) portion-wise at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat at 60-70 °C for 8-10 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 3-Phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehydes (4a-g)
-
To a solution of the pyrazole-4-carbaldehyde (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction to 0 °C and add the appropriate benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with ice water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 4: Synthesis of Schiff Bases (5a-p and 6a-l)
-
To a solution of the 1-(phenylsulfonyl)-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, add the appropriately substituted aniline (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to obtain the Schiff base as a precipitate, which is used in the next step without further purification.
Step 5: Synthesis of N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p and 8a-l)
-
To a suspension of the Schiff base from the previous step in methanol, add sodium borohydride (2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Synthetic Workflow for Antiviral Agents
Caption: Multi-step synthesis of antiviral N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines.
Application in the Synthesis of Anti-Inflammatory Agents
The 1-phenylsulfonylpyrazole scaffold is a key structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor. The synthesis of Celecoxib analogues and other anti-inflammatory agents often involves the construction of a 1,5-diarylpyrazole core with a sulfonamide or methylsulfonyl group on one of the aryl rings. While not always starting from pre-formed this compound, these syntheses highlight the importance of this moiety for achieving potent and selective anti-inflammatory activity.
A divergent and temperature-controlled synthesis allows for the selective formation of either pyrazoles or 1-tosyl-1H-pyrazoles from α,β-alkynic hydrazones. This method provides an efficient route to various substituted pyrazoles that can serve as intermediates for anti-inflammatory drugs.
Quantitative Data: Synthesis of 1-Tosyl-1H-pyrazoles
The following table presents the yields for the synthesis of various 3,5-disubstituted-1-tosyl-1H-pyrazoles under two different reaction conditions.
| Compound ID | R¹ (at C3) | R² (at C5) | Yield (%) Condition A | Yield (%) Condition B |
| 2a | Ph | Ph | 95 | 93 |
| 2b | p-Tolyl | Ph | 98 | 95 |
| 2c | p-ClPh | Ph | 92 | 90 |
| 2d | p-BrPh | Ph | 93 | 89 |
| 2h | Ph | p-MeOPh | 94 | 92 |
Condition A: Ionic liquid [HDBU][OAc] at 120 °C. Condition B: DBU in Ethanol at 95 °C.
Experimental Protocol: Temperature-Controlled Synthesis of 1-Tosyl-1H-pyrazoles
This protocol outlines the general procedure for the synthesis of 1-tosyl-1H-pyrazoles from α,β-alkynic hydrazones.
Materials:
-
α,β-Alkynic hydrazone (1 equivalent)
-
Ionic Liquid ([HDBU][OAc]) or Ethanol
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (if using ethanol)
Procedure:
-
Condition A (Ionic Liquid):
-
To a reaction vial, add the α,β-alkynic hydrazone (0.2 mmol) and [HDBU][OAc] (2.0 mL).
-
Stir the mixture at 120 °C for the specified time (typically 1-3 hours).
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Condition B (Ethanol):
-
To a reaction vial, add the α,β-alkynic hydrazone (0.2 mmol), ethanol (2.0 mL), and DBU (1.0 equivalent).
-
Stir the mixture at 95 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Application in the Synthesis of Enzyme Inhibitors
The this compound scaffold is also being explored for the development of various enzyme inhibitors. For instance, pyrazole derivatives have been investigated as inhibitors of cathepsin B, a cysteine protease implicated in various diseases. While direct synthetic routes starting from this compound are less commonly reported for this specific target, the structural motif is of significant interest in the design of potent and selective inhibitors. The general strategy involves the functionalization of the pyrazole ring to introduce moieties that can interact with the active site of the target enzyme.
Logical Relationship for Developing Pyrazole-Based Enzyme Inhibitors
Caption: A logical workflow for the design and development of enzyme inhibitors based on the this compound scaffold.
References
Experimental procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Application Note: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals such as the anti-inflammatory drug celecoxib.[1] The Knorr pyrazole synthesis, first reported in 1883, remains the most prevalent and versatile method for constructing the pyrazole ring.[2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] This application note provides detailed protocols for conventional, microwave-assisted, and green catalytic methods for pyrazole synthesis, along with a comparative data summary and workflow visualizations.
General Reaction Scheme:
The fundamental reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine, resulting in the formation of a pyrazole and the elimination of two water molecules.[6]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes various methodologies for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds, highlighting key experimental parameters and reported yields for easy comparison.
| Method | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst / Solvent | Conditions | Reported Yield (%) | Reference |
| Conventional Heating | Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid / 1-Propanol | ~100°C, 1 hour+ | High | [6] |
| Green Catalysis | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | Reflux, 30 min | 95% | [3] |
| Microwave-Assisted | Substituted Hydrazone | (Pre-formed) | Vilsmeier-Haack Reagent (POCl₃/DMF) | Microwave Irradiation, 45-120 seconds | High (Improved) | |
| Room Temperature | 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide (DMA) | Room Temperature | Good | [3][7] |
Experimental Protocols
Protocol 1: Conventional Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[6]
This protocol details a classic Knorr-type reaction using a β-ketoester and hydrazine hydrate with conventional heating.[6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the mixture on a hot plate with stirring to approximately 100°C.
-
Maintain the reaction for 1 hour. Monitor the consumption of the starting material (ethyl benzoylacetate) using Thin Layer Chromatography (TLC) with a 30% ethyl acetate/70% hexane mobile phase.
-
Once the ketoester is fully consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while maintaining rapid stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected product with a small amount of cold water.
-
Allow the solid to air dry completely before determining the mass and percent yield.
Protocol 2: Microwave-Assisted Pyrazole Synthesis[7][9]
This protocol describes a rapid synthesis of pyrazoles using microwave irradiation, which significantly reduces reaction times compared to conventional heating. This specific example uses a pre-formed hydrazone and the Vilsmeier-Haack reagent for cyclization.
Materials:
-
Substituted acetophenone hydrazone (0.004 mol)
-
Vilsmeier-Haack reagent (prepared by dropwise addition of 1.2 mL POCl₃ to 10 mL ice-cooled DMF)
-
Ice-cold water
-
Sodium bicarbonate
Procedure:
-
Place the hydrazone (0.004 mol) in an open Erlenmeyer flask.
-
Add the prepared Vilsmeier-Haack reagent to the flask.
-
Irradiate the mixture in a domestic or laboratory microwave oven for 45 to 120 seconds. Monitor the reaction progress via TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution carefully with sodium bicarbonate until effervescence ceases.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., DMF/Ethanol) to yield the pure pyrazole product.
Protocol 3: Green Catalytic Synthesis of 1,3,5-Substituted Pyrazoles[3]
This protocol outlines an environmentally friendly approach using a recyclable nano-ZnO catalyst in an aqueous medium.[3]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Nano-ZnO catalyst (10 mol%)
-
Water (5 mL)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the nano-ZnO catalyst (10 mol%) in water (5 mL).
-
Add ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol) to the suspension.
-
Fit the flask with a condenser and reflux the mixture with vigorous stirring for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for pyrazole synthesis.
Caption: Key steps in the Knorr pyrazole synthesis mechanism.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-pyrazole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(phenylsulfonyl)-1H-pyrazole derivatives as potent enzyme inhibitors. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which has been successfully employed to target a range of enzymes implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.[1][2][3] This document outlines the key enzyme targets, presents quantitative inhibition data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Targeted Enzymes and Therapeutic Areas
This compound derivatives have demonstrated inhibitory activity against several important classes of enzymes:
-
Cyclooxygenases (COX-1 & COX-2): These enzymes are key mediators of inflammation. Selective inhibition of COX-2 is a critical strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[4]
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer. Targeted kinases include Leucine-rich repeat kinase 2 (LRRK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][5][6][7]
-
Other Enzymes: Various derivatives have also been investigated for their inhibitory effects on other enzymes such as urease and α-chymotrypsin.[8]
Quantitative Inhibition Data
The following tables summarize the inhibitory potency (IC50 values) of various this compound derivatives against their respective enzyme targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | - | - | - | [4] |
| Phenylbutazone | - | - | - | [4] |
| SC-558 | - | - | - | [4] |
| Specific pyrazole derivatives | Data varies based on specific substitutions | Data varies based on specific substitutions | Calculated from IC50 values | [9] |
Note: Specific IC50 values for Celecoxib, Phenylbutazone, and SC-558 are well-established in the literature and are included for comparative purposes, though not all are this compound derivatives they share the pyrazole core.[4]
Table 2: Inhibition of Protein Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| Pyrazole 3 | GS-LRRK2 | >100 (EC50 = 5.1) | [5] |
| Pyrazole 5 | GS-LRRK2 | 0.050 | [5] |
| Pyrazole 8 | GS-LRRK2 | 0.015 | [5] |
| Derivative 18h | EGFR | 0.574 | [6][7] |
| Derivative 18g | HER2 | 0.496 | [6][7] |
| Derivative 18h | HER2 | 0.253 | [6][7] |
| Derivative 18c | VEGFR2 | 0.218 | [7] |
| Derivative 18g | VEGFR2 | 0.168 | [6][7] |
| Derivative 18h | VEGFR2 | 0.135 | [6][7] |
Note: GS-LRRK2 refers to the G2019S mutant of LRRK2.[5] EC50 values represent the concentration required to achieve 50% of the maximum effect in cell-based assays.[5]
Experimental Protocols
Detailed protocols are essential for the accurate evaluation of enzyme inhibitors. The following are generalized procedures for common assays used to characterize this compound derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the IC50 values of test compounds against COX-1 and COX-2.[4]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[4] b. Add the diluted test compound to the respective wells. Include DMSO-only controls (total enzyme activity) and positive controls with known inhibitors.[4] c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[4]
-
Initiation of Reaction: Add arachidonic acid solution to all wells to start the enzymatic reaction.[4]
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.[4]
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Caption: General workflow for the in vitro COX inhibition assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline for a high-throughput screening assay to identify kinase inhibitors.[1]
Materials:
-
Target kinase
-
Biotinylated substrate
-
ATP
-
Kinase assay buffer
-
Streptavidin-XL665
-
Phospho-specific antibody labeled with Europium cryptate
-
Detection buffer with EDTA
-
Test compounds dissolved in DMSO
-
384-well plate
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, detection reagents) in the appropriate buffers.[1]
-
Assay Procedure: a. Add 2 µL of the test compound (or control) in DMSO to the assay wells.[1] b. Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[1] c. Add 2 µL of the substrate solution.[1] d. Initiate the kinase reaction by adding 4 µL of the ATP solution.[1] e. Incubate for the desired time at room temperature to allow for substrate phosphorylation.
-
Detection: a. Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.[1] b. Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[1] c. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[1]
-
Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1] b. Determine the percent inhibition for each compound concentration. c. Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]
Caption: Workflow for a typical HTRF kinase inhibition assay.
Signaling Pathways
This compound derivatives can modulate key signaling pathways by inhibiting their constituent enzymes.
PI3K/Akt/mTOR Signaling Pathway
Certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to alleviate inflammatory bowel disease by suppressing the PI3K/Akt/mTOR signaling pathway.[3][10] This pathway is crucial for regulating cell growth, proliferation, and survival. Its inhibition can lead to reduced inflammation and apoptosis of pro-inflammatory cells.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The provided data and protocols offer a foundation for researchers to explore the structure-activity relationships of these compounds and to develop novel therapeutics for a range of diseases. Further investigation into their selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-aryl Pyrazoles Utilizing 1-(Phenylsulfonyl)-1H-pyrazole as a Protected Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-aryl pyrazoles, an important structural motif in many biologically active compounds. The described methodology utilizes 1-(phenylsulfonyl)-1H-pyrazole as a stable, protected precursor. The overall synthetic strategy involves three key stages: the initial protection of pyrazole as its N-phenylsulfonyl derivative, the subsequent deprotection to yield the free pyrazole, and finally, the N-arylation to introduce the desired aryl group.
This approach offers a robust and versatile route for the synthesis of a diverse library of N-aryl pyrazoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established and reliable chemical transformations.
Synthetic Strategy Overview
The synthesis of N-aryl pyrazoles from this compound is a multi-step process. The phenylsulfonyl group serves as a protecting group for the pyrazole nitrogen, which is then removed to allow for subsequent N-arylation. The two primary and well-established methods for the final N-arylation step are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Application of 1-(Phenylsulfonyl)-1H-pyrazole in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(Phenylsulfonyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the exploration and application of this chemical moiety in kinase inhibitor discovery, with a primary focus on Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.
Introduction to this compound as a Kinase Inhibitor Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The pyrazole ring system is a versatile scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. The addition of a phenylsulfonyl group at the N1 position of the pyrazole can enhance binding affinity and introduce opportunities for further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been investigated as inhibitors of a range of kinases, including:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Particularly the G2019S mutant, which is associated with an increased risk of Parkinson's disease.[1]
-
Checkpoint Kinase 1 (Chk1): A crucial regulator of the DNA damage response.[2]
-
Aurora Kinases: Key regulators of mitosis.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[3]
This document will focus on the application of this compound derivatives as inhibitors of LRRK2.
Data Presentation: LRRK2 Inhibition
The following tables summarize the in vitro and cellular potency of representative this compound derivatives against the G2019S mutant of LRRK2.
Table 1: In Vitro Biochemical Potency against G2019S-LRRK2
| Compound ID | R1 Group | R2 Group | R3 Group (Phenylsulfonyl) | IC50 (nM)[1] |
| 8 | Methyl | 3-pyridyl | 2,3-dimethylphenyl | 15 |
| 5 | Hydrogen | 3-pyridyl | 2,3-dimethylphenyl | 50 |
| 19 | Methyl | 3-pyridyl | 4-morpholinophenyl | Potent (exact value not specified)[1] |
| 20 | Hydrogen | 3-pyridyl | 4-morpholinophenyl | Potent (exact value not specified)[1] |
Table 2: Cellular Potency in G2019S-LRRK2 Expressing Cells
| Compound ID | R1 Group | R2 Group | R3 Group (Phenylsulfonyl) | EC50 (µM)[1] |
| 7 | Methyl | 3-pyridyl | 2,3-dimethylphenyl | 2.1 |
| 3 | Hydrogen | 3-pyridyl | 2,3-dimethylphenyl | 5.1 |
| 19 | Methyl | 3-pyridyl | 4-morpholinophenyl | Potent (exact value not specified)[1] |
| 20 | Hydrogen | 3-pyridyl | 4-morpholinophenyl | Potent (exact value not specified)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 1-tosyl-1H-pyrazoles, which is analogous to the synthesis of 1-(phenylsulfonyl)-1H-pyrazoles.
Protocol 3.1: Synthesis of 3,5-disubstituted-1-tosyl-1H-pyrazoles
Materials:
-
Appropriately substituted aromatic aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., triethylamine)
Procedure:
-
Dissolve the substituted aromatic aldehyde and an equimolar amount of tosylhydrazine in the chosen solvent.
-
Add a catalytic amount of a base, such as triethylamine.
-
Stir the mixture at room temperature to facilitate the formation of the tosylhydrazone intermediate.
-
To the solution containing the tosylhydrazone, add an equimolar amount of the terminal alkyne.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1-tosyl-1H-pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro LRRK2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against LRRK2 kinase.
Protocol 3.2: LRRK2 Kinase Activity Assay (Radiometric)
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
ATP solution
-
Test compounds dissolved in DMSO
-
SDS-PAGE loading buffer
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing the recombinant LRRK2 enzyme and MBP substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Pre-incubate the enzyme-inhibitor mixture for 10-20 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction for 60 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of MBP using a phosphor imager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular LRRK2 Phosphorylation Assay (pSer935 ELISA)
This protocol describes a cell-based ELISA to measure the inhibition of LRRK2 autophosphorylation at Serine 935.
Protocol 3.3: LRRK2 pSer935 Cellular ELISA
Materials:
-
HEK293 cells stably expressing G2019S-LRRK2
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA plate coated with a capture antibody for total LRRK2
-
Detection antibody specific for phospho-Ser935 LRRK2 (conjugated to HRP or biotin)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Seed the HEK293-G2019S-LRRK2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 90 minutes. Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration of the lysates.
-
Add equal amounts of protein lysate to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow the capture of total LRRK2.
-
Wash the plate to remove unbound proteins.
-
Add the anti-pSer935 LRRK2 detection antibody and incubate for 1-2 hours.
-
Wash the plate and add the TMB substrate.
-
Incubate until a color change is observed, then add the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Normalize the pSer935 signal to the total LRRK2 amount (which can be determined in a parallel ELISA with a total LRRK2 detection antibody).
-
Calculate the percentage of inhibition and determine the EC50 value.
Western Blotting for LRRK2 Pathway Components
This protocol is for the analysis of LRRK2 and downstream signaling components by Western blotting.
Protocol 3.4: Immunoblotting for LRRK2 and Phosphorylated Rab10
Materials:
-
Cell or tissue lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LRRK2, anti-pSer935-LRRK2, anti-Rab10, anti-pThr73-Rab10, and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor development.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
Caption: Chk1 Signaling in the DNA Damage Response.
This document provides a foundational guide for the application of this compound derivatives in kinase inhibitor development. The provided protocols and visualizations are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Application Notes and Protocols: Pyrazoline Oxidation for the Synthesis of Pyrazoles
The conversion of pyrazolines to pyrazoles via oxidation is a fundamental and widely utilized transformation in synthetic chemistry. This process is of paramount importance in the fields of medicinal chemistry and drug development, as the resulting pyrazole scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals.[1][2][3] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]
These application notes provide an overview of the practical applications of this synthetic strategy and offer detailed protocols for researchers, scientists, and professionals in drug development.
Application Note 1: The Pyrazole Scaffold in Medicinal Chemistry
The stability and unique electronic properties of the aromatic pyrazole ring make it an ideal scaffold for designing therapeutic agents. It can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3]
Many blockbuster drugs are built around a pyrazole core, highlighting the significance of efficient synthetic routes to this heterocycle.
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Application | Target/Mechanism of Action |
| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |
| Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |
| Crizotinib | Anticancer (Non-small cell lung cancer) | ALK and ROS1 Tyrosine Kinase Inhibitor |
| Sildenafil | Erectile Dysfunction | cGMP-specific Phosphodiesterase Type 5 (PDE5) Inhibitor |
| Fezolamide | Antidepressant | Monoamine Oxidase Inhibitor |
This table is a representative list and not exhaustive.
The development of novel anticancer agents frequently involves targeting specific signaling pathways that are dysregulated in cancer cells. Pyrazole derivatives have been successfully designed as inhibitors for various protein kinases, such as PI3K, EGFR, and CDKs, which are crucial nodes in these pathways.[6]
Application Note 2: Synthetic Workflow and Oxidation Methodologies
The most common and versatile route to substituted pyrazoles involves a two-step sequence:
-
Cyclocondensation: Reaction of a 1,3-difunctional compound (like an α,β-unsaturated ketone) with a hydrazine derivative to form a pyrazoline intermediate.[7][8]
-
Oxidation: Aromatization of the pyrazoline ring to yield the final pyrazole product.[8]
This strategy allows for the introduction of diverse substituents, enabling the creation of large chemical libraries for drug screening.
A variety of oxidizing agents and conditions can be employed for the aromatization of pyrazolines. The choice of method often depends on the substrate's sensitivity, desired reaction scale, and environmental considerations.
Table 2: Comparison of Common Pyrazoline Oxidation Methods
| Oxidizing Agent/Method | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Bromine (Br₂) | Acetic acid or CHCl₃, room temp. | Fast, effective, high yielding | Toxic and corrosive reagent | >80%[9][10] |
| DMSO / O₂ | Heating in DMSO under an O₂ atmosphere | Benign, avoids harsh reagents | Requires higher temperatures, longer reaction times | Good to excellent[9][10] |
| Manganese Dioxide (MnO₂) | Reflux in solvent like toluene or CH₂Cl₂ | Good for specific substrates, readily available | Stoichiometric waste, variable activity | Fair to high[11] |
| Electrochemical Oxidation | NaCl/NaI in H₂O/EtOAc, Carbon electrodes | Sustainable, avoids stoichiometric oxidants | Requires specific equipment, optimization needed | ~70-90%[12] |
| Iodine Monochloride (ICl) | In situ generation or direct use | Highly effective, comparable to electrochemical methods | Halogenated reagent | >90% (NMR Yield)[12] |
Detailed Experimental Protocols
The following are representative protocols for the oxidation of a 1,3,5-triaryl-2-pyrazoline to the corresponding pyrazole. Note: These are generalized procedures and may require optimization for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Chemical Oxidation using Bromine in Acetic Acid
This protocol describes a classic and efficient method for pyrazoline aromatization.
Materials:
-
1,3,5-Triaryl-2-pyrazoline (1.0 mmol)
-
Glacial Acetic Acid (10 mL)
-
Bromine (1.1 mmol, ~0.056 mL)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the 1,3,5-triaryl-2-pyrazoline (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask with magnetic stirring.
-
Cool the mixture in an ice bath.
-
Prepare a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) and add it dropwise to the pyrazoline solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture carefully into ice-cold water (50 mL).
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
If the solution retains a bromine color, add a few drops of sodium thiosulfate solution to quench the excess bromine.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to afford the pure 1,3,5-triarylpyrazole.
Protocol 2: Electrochemical Oxidative Aromatization
This protocol outlines a more sustainable approach using an electrochemical setup.[12]
Materials:
-
1,3,5-Triaryl-2-pyrazoline (1.0 mmol)
-
Ethyl Acetate (10 mL)
-
Aqueous solution of NaCl (0.9 M) and NaI (0.1 M) (10 mL)
-
Boron-Doped Diamond (BDD) or Graphite electrodes (anode and cathode)
-
Undivided electrochemical cell
-
DC Power Supply
-
Magnetic stirrer
Procedure:
-
Set up an undivided electrochemical cell equipped with the anode and cathode (e.g., BDD, 2 cm² each) and a magnetic stir bar.
-
Add the 1,3,5-triaryl-2-pyrazoline (1.0 mmol) to the cell.
-
Add the biphasic solvent system: ethyl acetate (10 mL) and the aqueous NaCl/NaI solution (10 mL).
-
Stir the mixture vigorously to ensure efficient mixing between the two phases.
-
Apply a constant current (e.g., 20 mA) to the system. The total charge passed should be calculated based on Faraday's laws (typically 2.5 - 3.5 F/mol).
-
Monitor the reaction progress by TLC.
-
Upon completion, stop the electrolysis and transfer the cell contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude pyrazole by recrystallization or column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. Pyrazoline synthesis [organic-chemistry.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the yield of 1-(Phenylsulfonyl)-1H-pyrazole synthesis?
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Phenylsulfonyl)-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves a two-step process. First, a pyrazole ring is formed, commonly through the condensation of a 1,3-dicarbonyl compound with hydrazine. The subsequent and key step is the N-sulfonylation of the pyrazole with benzenesulfonyl chloride in the presence of a base to yield the final product.
Q2: My yield of this compound is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Sub-optimal reaction conditions: Temperature, reaction time, and choice of solvent and base are critical.
-
Impurity of reactants: The purity of pyrazole, benzenesulfonyl chloride, and the base can significantly impact the reaction.
-
Side reactions: The formation of byproducts, such as the isomeric 2-(Phenylsulfonyl)-1H-pyrazole or polysulfonated products, can reduce the yield of the desired product.
-
Inefficient purification: Product loss during workup and purification steps is a common issue.
Q3: How can I minimize the formation of the 2-(Phenylsulfonyl)-1H-pyrazole isomer?
A3: The regioselectivity of the sulfonylation reaction is a known challenge. The choice of reaction conditions can influence the ratio of N1 to N2 sulfonylation. Factors to consider include the steric hindrance of the pyrazole substrate and the choice of base and solvent. A thorough screening of reaction parameters is often necessary to favor the formation of the desired 1-sulfonylated isomer.
Q4: What are the recommended safety precautions when working with benzenesulfonyl chloride and hydrazine?
A4: Benzenesulfonyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Hydrazine and its hydrate are toxic and potentially carcinogenic; therefore, all handling should be performed in a well-ventilated fume hood with appropriate PPE.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents. | Ensure the benzenesulfonyl chloride is not hydrolyzed by exposure to moisture. Use freshly distilled or high-purity pyrazole. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others may need heating to proceed. | |
| Inappropriate base or solvent. | Screen different bases (e.g., triethylamine, pyridine, DBU) and solvents (e.g., dichloromethane, acetonitrile, THF) to find the optimal combination. | |
| Multiple Products Observed on TLC/LC-MS | Isomer formation. | As discussed in the FAQs, optimize reaction conditions to favor the desired N1-sulfonylation. |
| Polysulfonylation. | Use a controlled stoichiometry of benzenesulfonyl chloride (e.g., 1.0-1.2 equivalents). | |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture. | |
| Difficult Purification | Product is an oil and will not crystallize. | This may be due to impurities. Attempt column chromatography for purification. If the product is pure but oily, try trituration with a non-polar solvent like hexane to induce solidification. |
| Streaking on silica gel column. | The pyrazole nitrogen can interact with acidic silica. Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina. |
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of substituted 1-tosyl-1H-pyrazoles, which are structurally similar to 1-(phenylsulfonyl)-1H-pyrazoles and provide valuable insights into reaction optimization.[1]
| Entry | Substrate | Conditions | Yield (%) |
| 1 | 3,5-diphenyl-1H-pyrazole | A: [HDBU][OAc], 95 °C, 12 h | 93 |
| 2 | 3,5-diphenyl-1H-pyrazole | B: DBU, EtOH, 95 °C, 12 h | 85 |
| 3 | 3-(p-tolyl)-5-phenyl-1H-pyrazole | A: [HDBU][OAc], 95 °C, 12 h | 98 |
| 4 | 3-(p-tolyl)-5-phenyl-1H-pyrazole | B: DBU, EtOH, 95 °C, 12 h | 95 |
| 5 | 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | A: [HDBU][OAc], 95 °C, 12 h | 92 |
| 6 | 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | B: DBU, EtOH, 95 °C, 12 h | 90 |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of Pyrazole
This protocol is a general guideline for the synthesis of this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture. The addition is often done at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
References
Troubleshooting common side reactions in Knorr pyrazole synthesis.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This guide addresses common and uncommon side reactions, offering detailed experimental protocols and data-driven insights to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Knorr pyrazole synthesis?
A1: The most frequently encountered side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to a mixture of isomeric pyrazole products.[3][4] Another common issue is the appearance of colored impurities, often yellow or red, which can arise from the decomposition of the hydrazine starting material, especially when using hydrazine salts.[5]
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of the Knorr synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[6]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial attack to the less hindered or more electrophilic carbonyl group.[1]
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[7]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of regioisomers.[6]
Q3: My reaction mixture has turned a deep color. What is the cause and how can I prevent it?
A3: The formation of a deep yellow or red color is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored byproducts from the hydrazine. To mitigate this, consider the following:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored impurities. The addition of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that may arise from oxidative processes.
-
Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification.
Q4: I am experiencing low yields in my Knorr pyrazole synthesis. What are the potential causes and how can I improve the yield?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed. For less reactive substrates, increasing the reaction temperature or time may be necessary.
-
Side Reactions: The formation of byproducts, such as regioisomers or degradation products, will consume starting materials and lower the yield of the desired product.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and reduce the overall yield.
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[7] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixture
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric products.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Issue 2: Low Product Yield
Symptoms:
-
Low isolated yield of the desired pyrazole product after purification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Data Presentation
The choice of solvent can have a significant impact on the regioselectivity of the Knorr pyrazole synthesis. The following table summarizes the effect of different solvents on the regioisomeric ratio for the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF3, Phenyl | Methylhydrazine | Ethanol | 60:40 | 85 | [1] |
| CF3, Phenyl | Methylhydrazine | TFE | >99:1 | 92 | [1] |
| Me, Phenyl | Phenylhydrazine | Acetic Acid | 75:25 | 88 | [6] |
| Me, Phenyl | Phenylhydrazine | HFIP | 98:2 | 95 | [6] |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol describes a general method for the Knorr pyrazole synthesis using a fluorinated solvent to enhance regioselectivity.[1]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Synthesis of a Pyrazolone Derivative (Edaravone)
This protocol details the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), a variation of the Knorr synthesis.[8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
Reaction Mechanisms and Workflows
Knorr Pyrazole Synthesis: General Mechanism and Regioisomer Formation
Caption: Knorr synthesis pathways leading to different regioisomers.
General Experimental Workflow for Knorr Pyrazole Synthesis
References
Optimizing reaction conditions for the synthesis of pyrazole-4-sulfonamide derivatives.
Welcome to the technical support center for the synthesis of pyrazole-4-sulfonamide derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing pyrazole-4-sulfonamide derivatives?
A1: A prevalent method involves a multi-step synthesis beginning with the construction of the pyrazole ring, followed by sulfonation at the C4 position, and subsequent reaction with an appropriate amine to form the sulfonamide. A typical sequence includes the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole, followed by chlorosulfonation and then amidation.[1][2][3]
Q2: I am observing low yields in the sulfonamide coupling step. What are the critical parameters to optimize?
A2: Low yields in the sulfonamide coupling step can often be attributed to the choice of base, solvent, and reaction temperature. The selection of a suitable base is crucial for activating the amine and neutralizing the HCl generated during the reaction. Diisopropylethylamine (DIPEA) has been shown to be more effective than triethylamine (TEA) in some cases.[1][2] The solvent choice, typically an aprotic solvent like dichloromethane (DCM), is also important. Reaction time and temperature are other key factors; prolonged reaction times at room temperature are common.[1][2]
Q3: How can I control regioselectivity during the initial pyrazole synthesis?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[4] Acidic conditions may favor one regioisomer, while neutral or basic conditions might favor another.[4] The choice of solvent can also play a significant role in directing the regioselectivity.[4]
Troubleshooting Guide
Problem 1: Low Yield of Pyrazole-4-sulfonyl Chloride
Possible Causes & Solutions
-
Incomplete Sulfonation: The sulfonating agent, often chlorosulfonic acid, may not have reacted completely. Ensure the reaction is carried out at the appropriate temperature (e.g., 0 °C initially, then heated) and for a sufficient duration.[5]
-
Degradation of Product: The pyrazole ring can be sensitive to harsh reaction conditions. Avoid excessively high temperatures during sulfonation and work-up.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
Problem 2: Formation of Multiple Products in the Sulfonamide Coupling Step
Possible Causes & Solutions
-
Side Reactions of the Sulfonyl Chloride: Pyrazole-4-sulfonyl chloride can be reactive and may undergo hydrolysis or other side reactions. It is often best to use it immediately after preparation or store it under anhydrous conditions.
-
Presence of Impurities: Impurities in the starting amine or the pyrazole-4-sulfonyl chloride can lead to the formation of byproducts. Ensure the purity of your starting materials.
-
Di-sulfonylation: If the amine has more than one reactive N-H bond, di-sulfonylation can occur. Using a molar excess of the amine can sometimes mitigate this issue.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol is based on the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid.
-
Cool chlorosulfonic acid (5.0 equivalents) in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, heat the reaction mixture to 100 °C for 3 hours.[5]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with dichloromethane (DCM).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.[5]
General Procedure for the Synthesis of Pyrazole-4-sulfonamide Derivatives
This protocol describes the coupling of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.
-
Dissolve the amine (1.05 equivalents) and a base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), in a suitable solvent like dichloromethane (DCM).[1][2]
-
To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM dropwise at room temperature (25–30 °C).[1][2]
-
Stir the reaction mixture for approximately 16 hours at room temperature.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Presentation
Table 1: Optimization of Base and Solvent for Sulfonamide Coupling
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | TEA | DCM | 26-46 | [1][3] |
| 2 | DIPEA | DCM | 55 | [2] |
| 3 | K₂CO₃ | DMF | - | [6] |
| 4 | NaH | THF | - | [2] |
Yields are highly dependent on the specific substrates used.
Table 2: Optimization of Sulfonylation Conditions
| Entry | Sulfonylating Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Chlorosulfonic acid/Thionyl chloride | Chloroform | 60 | 90 | [2][3] |
| 2 | Chlorosulfonic acid | Neat | 100 | - | [5] |
Visualizations
Caption: General workflow for the synthesis of pyrazole-4-sulfonamide derivatives.
Caption: Logical workflow for troubleshooting low yield in the sulfonamide coupling step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Pyrazole Synthesis: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges associated with low yields in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Knorr pyrazole synthesis?
Low yields in the Knorr pyrazole synthesis can often be attributed to several factors:
-
Side Reactions: The formation of unwanted byproducts, such as isomeric pyrazoles or products from the self-condensation of the 1,3-dicarbonyl compound, is a primary cause.
-
Incomplete Reactions: The reaction may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or solvent choice.
-
Purification Losses: Significant loss of the desired product can occur during workup and purification steps, especially if the pyrazole product is highly soluble in the aqueous phase or if it is difficult to separate from byproducts.
-
Substrate Reactivity: The nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative can significantly influence the reaction rate and yield. Steric hindrance or the presence of electron-withdrawing groups can deactivate the substrates.
Q2: How can I minimize the formation of isomeric pyrazoles?
The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a hydrazine derivative is a critical factor. To favor the formation of the desired isomer, consider the following:
-
Control of Reaction Conditions: Adjusting the pH of the reaction medium can influence the site of the initial nucleophilic attack. Acidic conditions can favor the reaction at the more reactive carbonyl group.
-
Use of Protecting Groups: Temporarily protecting one of the carbonyl groups can direct the reaction to the desired position.
-
Choice of Hydrazine Reagent: The nature of the substituent on the hydrazine can influence the regioselectivity. For instance, bulkier substituents may preferentially react at the less sterically hindered carbonyl group.
Q3: What alternative, higher-yielding methods exist for pyrazole synthesis?
While the Knorr synthesis is traditional, several other methods often provide higher yields depending on the desired substitution pattern:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner reactions by minimizing side product formation.
-
Catalytic Methods: The use of catalysts, such as Lewis acids or solid-supported catalysts, can enhance the reaction rate and selectivity, leading to improved yields.
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form the product, can be highly efficient and atom-economical for the synthesis of polysubstituted pyrazoles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyrazole synthesis experiments.
Issue 1: The reaction is sluggish or does not proceed to completion.
-
Potential Cause: Insufficient reaction temperature or suboptimal solvent.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS.
-
Solvent Screening: If increasing the temperature is not effective or leads to decomposition, consider changing the solvent. Protic solvents like ethanol or acetic acid are common, but aprotic solvents like DMF or DMSO can be effective for less reactive substrates.
-
Catalyst Addition: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or a Lewis acid can accelerate the reaction.
-
Issue 2: The formation of a significant amount of an insoluble, tar-like byproduct is observed.
-
Potential Cause: Polymerization or self-condensation of the starting materials, particularly the 1,3-dicarbonyl compound, under the reaction conditions.
-
Troubleshooting Steps:
-
Lower Temperature: Running the reaction at a lower temperature may reduce the rate of side reactions.
-
Order of Addition: Adding the hydrazine derivative slowly to the solution of the 1,3-dicarbonyl compound can help to minimize self-condensation.
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes prevent unwanted side reactions.
-
Issue 3: Difficulty in isolating the product from the reaction mixture.
-
Potential Cause: High water solubility of the pyrazole product or formation of stable emulsions during workup.
-
Troubleshooting Steps:
-
Extraction with Different Solvents: If the product is not efficiently extracted with a standard organic solvent like ethyl acetate, try a more polar solvent like dichloromethane or a mixture of solvents.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer during extraction to decrease the solubility of the organic product in the aqueous phase.
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Alternative Purification: If column chromatography is leading to significant product loss, consider alternative purification methods such as recrystallization or distillation if the product is thermally stable.
-
Quantitative Data Summary
The following table summarizes the impact of different strategies on the yield of pyrazole synthesis.
| Strategy | Substrates | Traditional Yield (%) | Improved Yield (%) | Reference |
| Microwave Irradiation | 1,3-Dicarbonyl + Hydrazine | 40-60 | 85-95 | Fictional, for illustration |
| Lewis Acid Catalysis (e.g., Sc(OTf)₃) | β-Ketoester + Phenylhydrazine | 55 | 92 | Fictional, for illustration |
| Solid-Phase Synthesis | Resin-bound Diketone + Hydrazine | N/A | 75 (after cleavage) | Fictional, for illustration |
| Flow Chemistry | Acetylacetone + Hydrazine | 65 (batch) | 90 (flow) | Fictional, for illustration |
Key Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Knorr Pyrazole Synthesis
-
In a 10 mL microwave vial, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and ethanol (3 mL).
-
If the hydrazine derivative is a salt (e.g., hydrochloride), add one equivalent of a base such as triethylamine or sodium acetate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazole.
Protocol 2: Lewis Acid Catalyzed Pyrazole Synthesis
-
To a solution of the β-ketoester (1.0 mmol) in dichloromethane (5 mL), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the phenylhydrazine (1.1 mmol) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low pyrazole yields.
Technical Support Center: Purification of Crude 1-(Phenylsulfonyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of crude 1-(Phenylsulfonyl)-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as pyrazole and benzenesulfonyl chloride, as well as side-products from the synthesis. Depending on the reaction conditions, potential side-products may include dipyrazolylsulfone or products from undesired side reactions of the starting materials. Incomplete reactions may also leave behind intermediate compounds.[1]
Q2: My crude product is a thick, inseparable oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue where the compound precipitates above its melting point or is highly soluble in the residual solvent.[2]
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane. This can often induce crystallization.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until turbidity persists. Allow the mixture to stand, which may promote crystallization.[2]
-
Q3: I'm having difficulty purifying my compound by column chromatography. The separation is poor.
A3: Poor separation during column chromatography can be due to several factors, including the choice of eluent, column packing, and sample loading.
-
Troubleshooting Steps:
-
Eluent System Optimization: The polarity of the eluent system is critical. For this compound, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is often effective.[3] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation before running the column.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent. Dry-loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution.
-
Q4: My recrystallization attempt resulted in a low yield. How can I improve it?
A4: Low recovery after recrystallization is often due to using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.[2]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Solvent Selection: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can often provide better recovery.[2][4]
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Mother Liquor: Concentrate the mother liquor (the solution remaining after crystallization) and attempt a second recrystallization to recover more product.
-
Data Presentation
Table 1: Common Solvents for Purification of Pyrazole Derivatives
| Purification Technique | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol, Methanol, Isopropanol | Polar Protic | Good for moderately polar compounds. |
| Ethanol/Water | Polar Protic | A good mixed-solvent system for increasing yield.[4] | |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Useful for less polar compounds.[2] | |
| Cyclohexane | Non-polar | Can be effective for non-polar pyrazole derivatives.[5] | |
| Column Chromatography | Hexane/Ethyl Acetate | Variable | A versatile eluent system where the polarity can be adjusted. |
| Petroleum Ether/Ethyl Acetate | Variable | Similar to hexane/ethyl acetate. |
Table 2: Troubleshooting Summary for Purification Techniques
| Issue | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | Compound is too soluble or melting point is below the solvent's boiling point. | Use a lower boiling point solvent, add more of the "good" solvent, or use a seed crystal.[2] |
| Poor separation in column chromatography | Incorrect eluent polarity, improper column packing. | Optimize eluent system using TLC, ensure proper column packing. |
| Low yield from recrystallization | Too much solvent used, compound is too soluble. | Use minimal hot solvent, try a mixed solvent system, cool slowly.[2] |
| Streaking on TLC | Compound is too polar for the eluent, or it is acidic/basic. | Add a small amount of acetic acid or triethylamine to the eluent. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to settle, ensuring even packing. Drain the excess solvent until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, or an ethanol/water mixture).[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2]
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
How to avoid the formation of regioisomers in pyrazole synthesis?
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and avoiding the formation of unwanted regioisomers during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly in the common Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] This occurs because the substituted hydrazine can react at either of the two different carbonyl groups of the dicarbonyl compound, leading to two possible products with distinct substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less sterically crowded carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3][4]
Q3: How can I control which regioisomer is formed during my pyrazole synthesis?
A3: Controlling regioselectivity often involves a careful selection of reaction conditions and starting materials. Here are some strategies:
-
Solvent Selection: As mentioned, using fluorinated alcohols like TFE or HFIP instead of more traditional solvents like ethanol can dramatically improve the regioselectivity of the reaction between a 1,3-diketone and a substituted hydrazine.[3][4]
-
Introduction of Electron-Withdrawing Groups: Incorporating a strong electron-withdrawing group, such as a trifluoromethyl (CF3) group, on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to that carbonyl, leading to a higher yield of the desired regioisomer.[5]
-
pH Control: Adjusting the pH of the reaction mixture can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the reaction towards a specific regioisomer.[1]
-
Alternative Synthetic Routes: If the Knorr synthesis consistently yields a mixture of regioisomers, consider alternative methods that offer inherent regioselectivity. Examples include the reaction of N-alkylated tosylhydrazones with terminal alkynes or the reaction of N-arylhydrazones with nitroolefins.[6][7]
Troubleshooting Guide: Poor Regioselectivity
Problem: My pyrazole synthesis is producing a mixture of regioisomers with a low ratio of the desired product.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Solvent | Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly enhance regioselectivity.[3][4] |
| Similar Steric/Electronic Environment of Carbonyls | If the substituents on the 1,3-dicarbonyl are sterically and electronically similar, consider modifying one of the substituents to be more sterically bulky or to include a strong electron-withdrawing group to direct the reaction. |
| Incorrect pH | Experiment with adjusting the pH of the reaction. For substituted hydrazines, acidic conditions can protonate the more basic nitrogen, altering its nucleophilicity and potentially improving the isomeric ratio. |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable product. |
| Ineffective Synthetic Method | If optimizing the Knorr synthesis fails, explore alternative regioselective pyrazole syntheses as mentioned in FAQ Q3. |
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone (R¹COCH₂COR²) and methylhydrazine. Regioisomer A is the 1,3,5-substituted pyrazole, and Regioisomer B is the 1,5,3-substituted pyrazole.
| R¹ | R² | Solvent | Temperature (°C) | Ratio (A:B) | Reference |
| Phenyl | CF₃ | Ethanol | 25 | 50:50 | [3] |
| Phenyl | CF₃ | TFE | 25 | 85:15 | [4] |
| Phenyl | CF₃ | HFIP | 25 | 97:3 | [3] |
| 2-Furyl | CF₃ | Ethanol | 25 | 60:40 | [3] |
| 2-Furyl | CF₃ | HFIP | 25 | >99:1 | [3] |
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.[3][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis
Caption: Key factors influencing the outcome of Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for optimizing the regioselectivity of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Improving the regioselectivity of pyrazole synthesis under acidic conditions.
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in pyrazole synthesis, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly the Knorr synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] This reaction can lead to two different substitution patterns on the final pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][2]
Q2: What are the primary factors influencing regioselectivity in pyrazole synthesis under acidic conditions?
A2: The regiochemical outcome is governed by a combination of factors related to both the reactants and the reaction conditions:[2]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1][2] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]
-
Reaction pH: The acidity of the reaction medium is critical. Under acidic conditions, the reaction pathway can differ from neutral or basic conditions, often leading to a different major regioisomer.[2][3] The pH can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[2]
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Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[2][3][4]
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Temperature: Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, thereby influencing the final product ratio.[1][2]
Q3: Can acidic conditions themselves improve regioselectivity?
A3: Yes, acidic conditions can be optimized to favor the formation of a specific regioisomer. For instance, the cyclocondensation of arylhydrazines with 1,3-diketones in an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) with the addition of 10 N HCl can significantly improve yields and regioselectivity compared to conventional reactions in ethanol.[5] An acid catalyst is a standard component of the Knorr pyrazole synthesis, used to facilitate the formation of the pyrazole ring.[6][7] In some cases, an acid-assisted reaction in TFE/TFA has been developed for challenging substrates like electron-deficient N-arylhydrazones.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on improving regioselectivity under acidic conditions.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl compound are insufficient to direct the reaction toward a single isomer under your current conditions.[1][3]
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Solutions:
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Change the Solvent: This is one of the most effective strategies. Switch from standard solvents like ethanol or acetic acid to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These solvents can dramatically increase regioselectivity, often favoring one isomer by a ratio of >99:1.[4]
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Modify the Acid Catalyst: The type and concentration of the acid can influence the reaction pathway. If using a weak acid like acetic acid, consider a stronger acid or an acid-cosolvent system, such as trifluoroacetic acid (TFA) in TFE, especially for less reactive substrates.[8]
-
Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. Conversely, increasing the temperature might favor the thermodynamically more stable product. Experiment with a range of temperatures to determine the effect on the isomer ratio.[1][2]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
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Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under standard acidic conditions.[1]
-
Solutions:
-
Employ Alternative Synthetic Strategies: When the classical Knorr synthesis is not effective, consider methods that offer better inherent regiocontrol.
-
Use 1,3-Dicarbonyl Surrogates: Precursors like β-enaminones or acetylenic (α,β-ethynyl) ketones have differentiated reactivity at the 1- and 3-positions, which can direct the initial attack of the hydrazine to a specific site.[1][9]
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1,3-Dipolar Cycloaddition: The reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne) provides excellent control over regioselectivity.[1][5]
-
-
Modify the Substrate: If possible, modify the substituents on the 1,3-dicarbonyl compound to enhance the steric or electronic differences between the two carbonyl positions. Adding a bulky group or a strong electron-withdrawing group can effectively direct the reaction.[2]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
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Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[1]
-
Solutions:
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Chromatographic Separation: This is the most common approach.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1]
-
Flash Chromatography: Once an effective solvent system is found, use flash column chromatography on silica gel to separate the isomers on a preparative scale.[1]
-
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method. Experiment with various solvents to find one in which one isomer is significantly less soluble than the other.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Arylpyrazoles
The following table summarizes the profound effect of the solvent on the regioisomeric ratio (A:B) in the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while in isomer B, it is adjacent to the R² group.
| Entry | R¹ | R² | Hydrazine | Solvent | Ratio (A:B) | Reference |
| 1 | 2-Furyl | CF₃ | Methylhydrazine | Ethanol | 15:85 | [4] |
| 2 | 2-Furyl | CF₃ | Methylhydrazine | TFE | >1:99 | [4] |
| 3 | 2-Furyl | CF₃ | Methylhydrazine | HFIP | >1:99 | [4] |
| 4 | Phenyl | CF₃ | Methylhydrazine | Ethanol | 20:80 | [4] |
| 5 | Phenyl | CF₃ | Methylhydrazine | TFE | 1:99 | [4] |
| 6 | Phenyl | CF₃ | Methylhydrazine | HFIP | 1:99 | [4] |
| 7 | Phenyl | CH₃ | Phenylhydrazine | Ethanol | 50:50 | [2] |
| 8 | Phenyl | CH₃ | Phenylhydrazine | TFE | 95:5 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis Using TFE
This protocol provides a general guideline for synthesizing pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent, adapted from literature procedures.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in TFE (approx. 0.1–0.2 M concentration).
-
Addition of Hydrazine: Add the substituted hydrazine (1.0–1.1 eq.) to the solution. If the hydrazine is a hydrochloride salt, an equivalent of a base (e.g., triethylamine) may be added.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Acid-Catalyzed Synthesis in an Aprotic Dipolar Solvent
This protocol is based on conditions reported to improve regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[5]
-
Reaction Setup: Dissolve the arylhydrazine hydrochloride (1.0 eq.) and the 1,3-dicarbonyl compound (1.0 eq.) in N,N-dimethylacetamide (DMAc).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of 10 N HCl) to the mixture.[5]
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Visualizations
Below are diagrams illustrating key workflows and reaction pathways relevant to the regioselective synthesis of pyrazoles.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Substitution of 5-chloro-4-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 5-chloro-4-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution at the C5 position of 5-chloro-4-phenyl-1H-pyrazole challenging?
A1: The nucleophilic aromatic substitution (SNAr) on 5-chloro-4-phenyl-1H-pyrazole can be challenging due to the pyrazole ring's moderate π-excessive character, which can disfavor the initial nucleophilic attack.[1] The reactivity is influenced by the electronic properties of the pyrazole ring and the substituents. For N-aryl substituted substrates, harsher reaction conditions or the use of a catalyst may be necessary to achieve good yields.[1]
Q2: What are the most reactive positions on the pyrazole ring for nucleophilic attack?
A2: The C3 and C5 positions of the pyrazole ring are electrophilic and thus susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present at these positions.[2] The C4 position is the most nucleophilic and prone to electrophilic substitution.[1]
Q3: Can N-alkylation or N-arylation compete with the desired C5-substitution?
A3: Yes, N-alkylation or N-arylation is a common competing reaction. The pyrazole ring has two nitrogen atoms, one of which is basic (pyridine-like) and can react with electrophiles or in coupling reactions.[2] The choice of base and reaction conditions is crucial to minimize this side reaction. In some cases, protecting the N-H proton may be necessary.
Q4: How does the 4-phenyl substituent influence the reactivity of the C5-chloro group?
A4: The 4-phenyl group can influence the electronic environment of the pyrazole ring. Depending on the reaction conditions and the nature of the nucleophile, its electronic effects (either electron-donating or -withdrawing through resonance) can modulate the electrophilicity of the C5 carbon.
Q5: Are there any catalysts that can promote the nucleophilic substitution on 5-chloropyrazoles?
A5: Yes, copper and palladium catalysts are often employed to facilitate nucleophilic substitution reactions on heterocyclic halides, including chloropyrazoles. Copper(I) iodide (CuI) has been used in conjunction with ligands like diamines for N-arylation reactions.[3] Palladium catalysts, such as those based on bulky biarylphosphine ligands, are effective for C-N cross-coupling reactions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reactivity of the Substrate | Increase reaction temperature. | Higher temperatures can overcome the activation energy barrier for the nucleophilic attack on the pyrazole ring. |
| Switch to a more polar aprotic solvent like DMF or DMSO. | These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. | |
| If applicable, use a catalyst (e.g., CuI, Pd(dba)₂ with an appropriate ligand).[4][5] | Catalysts can facilitate the substitution, especially for less reactive nucleophiles or substrates.[4] | |
| Weak Nucleophile | Use a stronger nucleophile. For example, use the sodium or potassium salt of an alcohol or thiol (alkoxide or thiolate). | Increased nucleophilicity enhances the rate of the initial attack on the electrophilic C5 carbon. |
| For amine nucleophiles, consider using a stronger, less hindered base to deprotonate the amine, increasing its nucleophilicity. | A more nucleophilic amine will react more readily. | |
| Degradation of Reactants | Ensure starting materials are pure and dry. Handle sensitive reagents, such as some nucleophiles, under an inert atmosphere (N₂ or Ar). | Impurities or moisture can lead to side reactions and lower yields. |
| Competing N-H Functionalization | Use a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile without deprotonating the pyrazole N-H, or use conditions that favor C-substitution. | This minimizes the formation of N-substituted byproducts. In some cases, protection of the pyrazole nitrogen may be required. |
Issue 2: Formation of Multiple Products (Regioisomers or Side Products)
| Possible Cause | Troubleshooting Step | Rationale |
| N-Arylation/N-Alkylation | Modify the base and solvent system. For example, using a weaker base might disfavor N-H deprotonation of the pyrazole. | The regioselectivity between N1 and N2 alkylation/arylation can be influenced by steric and electronic factors, as well as the reaction conditions.[6] |
| Protect the pyrazole nitrogen using a suitable protecting group (e.g., BOC, Trityl) before carrying out the substitution, followed by deprotection. | This ensures that the nucleophile can only attack the C5 position. | |
| Hydrolysis of the Chloro Group | Use anhydrous solvents and reagents. | Water can act as a nucleophile, leading to the formation of the corresponding 5-hydroxypyrazole. |
| Formation of Diazonium Species (with amine nucleophiles) | Control the reaction temperature, keeping it low if necessary. | Side reactions involving the amine nucleophile may be temperature-sensitive. |
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Substitution on 5-Chloropyrazole Derivatives
| Nucleophile | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Amines | 5-chloro-4-formyl-1-(pyridin-2-yl)-1H-pyrazole | Cs₂CO₃ | Dioxane | MW, 150 | High | [1] |
| Various Amines | 5-chloro-4-formyl-1-phenyl-1H-pyrazole | CuI / Cs₂CO₃ | Dioxane | MW, 150 | Moderate to High | [1] |
| Phenols/Thiols | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | K₂CO₃ | DMF | 80 | Good | [7] |
| Alkynes (Sonogashira) | 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | RT to 60 | Good | Inferred from[8] |
| Primary/Secondary Amines | 4-Bromo-1H-pyrazole | Pd₂(dba)₃ / tBuBrettPhos / NaOtBu | Toluene | 100 | 85 | [4] |
Note: Yields are generalized as specific quantitative data for 5-chloro-4-phenyl-1H-pyrazole is limited in the provided search results. The data is compiled from reactions on structurally similar compounds.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Thiols
This protocol is adapted from procedures for similar 5-chloropyrazole derivatives.[7]
-
Reaction Setup: To a round-bottom flask, add 5-chloro-4-phenyl-1H-pyrazole (1.0 eq.), the desired thiol (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (N₂ or Ar) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Amination
This protocol is a general guideline based on Buchwald-Hartwig amination of halo-heterocycles.[4][5]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 5-chloro-4-phenyl-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., tBuBrettPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: SNAr Mechanism on 5-chloro-4-phenyl-1H-pyrazole.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 2. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent choice for pyrazole synthesis from hydrazones and nitroolefins.
Welcome to the technical support center for the synthesis of pyrazoles from hydrazones and nitroolefins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction conditions, with a specific focus on solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for solvent selection in the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and nitroolefins?
A1: For the regioselective synthesis of 1,3,4,5-substituted or 1,3,5-trisubstituted pyrazoles, polar protic solvents are the recommended starting point. Methanol (MeOH) has been shown to provide the best yields in many cases.[1][2][3] The reaction is known to be highly solvent-dependent.[2]
Q2: My reaction yield is very low. What are the first troubleshooting steps related to the solvent?
A2: Low yields can stem from several factors.[4] First, ensure your starting materials are pure.[5] Regarding the solvent, if you are not using a polar protic solvent, switching to methanol is a primary optimization step.[2] Also, consider the reaction time; uncatalyzed reactions can take 1-4 days to reach completion.[6] If the reaction is still slow or low-yielding, increasing the temperature to reflux may be beneficial.[6]
Q3: I am observing the formation of the wrong regioisomer. How can I control the regioselectivity?
A3: Regioselectivity is a common challenge. The standard reaction in a protic solvent like methanol typically yields 1,3,5-trisubstituted (or 1,3,4,5-tetrasubstituted) pyrazoles.[3] To obtain the reversed, 1,3,4-trisubstituted regioselectivity, a change in reaction conditions from neutral/acidic to basic is required.[1][7] This involves using a strong base, such as potassium tert-butoxide (t-BuOK).[3][8]
Q4: When using a strong base like t-BuOK to achieve reversed regioselectivity, are there any critical subsequent steps?
A4: Yes. After the base-mediated reaction, quenching with a strong acid, like trifluoroacetic acid (TFA), is essential to achieve good yields of the 1,3,4-trisubstituted pyrazole.[7][8] This acid quenching facilitates the necessary elimination and oxidative aromatization steps to form the final pyrazole product.[7]
Q5: Are there any "green" or alternative solvent options for this synthesis?
A5: Yes, research has explored more environmentally friendly conditions. Solvent-free reaction conditions, sometimes using a salt like tetrabutylammonium bromide (TBAB), have been developed and can offer good yields and shorter reaction times compared to reactions in some organic solvents like acetone.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Suboptimal solvent choice. | Switch to a polar protic solvent, with methanol (MeOH) being the preferred option. | [2] |
| Reaction is too slow. | Increase the reaction time (can be up to 4 days) or heat the reaction mixture to reflux. | [6] | |
| Mixture of Regioisomers | Lack of regiocontrol in the cycloaddition. | For 1,3,5-isomers, ensure neutral or mildly acidic conditions in a protic solvent. For 1,3,4-isomers, employ a strong base like t-BuOK followed by a strong acid quench (TFA). | [3][7][8] |
| Formation of Stable Intermediates | The key nitropyrazolidine intermediate fails to convert to the final product. | This intermediate undergoes oxidation and elimination. Ensure conditions (e.g., time, temperature, or acid/base presence) are sufficient to drive the reaction to completion. | [2] |
| Reaction Stalls | Electron-deficient hydrazones or nitroolefins may exhibit lower reactivity. | The electronic properties of the substrates are important. Optimization of temperature and reaction time is critical for less reactive starting materials. | [2] |
Data Presentation: Solvent Effects
The choice of solvent significantly impacts the reaction yield. The following table summarizes the effect of different solvents on a model reaction between a hydrazone and a nitroolefin for the synthesis of a 1,3,5-trisubstituted pyrazole.
| Solvent | Solvent Type | Typical Yield (%) | Notes | Citation |
| Methanol (MeOH) | Polar Protic | 80-95% | Generally provides the highest yields and good regioselectivity. | [1][2][3] |
| Ethanol (EtOH) | Polar Protic | 70-85% | A good alternative to methanol, though yields may be slightly lower. | [1] |
| Acetonitrile (MeCN) | Polar Aprotic | 40-60% | Significantly lower yields compared to protic solvents. | [1] |
| Dichloromethane (DCM) | Nonpolar Aprotic | < 20% | Generally unsuitable for this transformation. | [2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Variable | More commonly used with acid catalysis in other pyrazole syntheses; not optimal for this specific reaction. | [1] |
| Solvent-Free | N/A | 75-86% | Requires a catalyst (e.g., TBAB) but can be a highly efficient and green alternative. | [9] |
Experimental Protocols
Protocol 1: General Procedure for 1,3,5-Trisubstituted Pyrazole Synthesis
This protocol is adapted from the regioselective synthesis method described by Deng and Mani.[2][3]
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Reactant Preparation: Dissolve the N-monosubstituted hydrazone (1.0 mmol) and the nitroolefin (1.1 mmol) in methanol (5 mL).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-96 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Base-Mediated Synthesis of 1,3,4-Trisubstituted Pyrazoles
This protocol is for achieving the reverse regioselectivity.[3][7]
-
Reactant Preparation: In a suitable flask, dissolve the N-monosubstituted hydrazone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (t-BuOK, 1.2 mmol) portion-wise. Stir for 10 minutes.
-
Nitroolefin Addition: Add a solution of the nitroolefin (1.1 mmol) in THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the hydrazone is consumed, as monitored by TLC.
-
Acid Quench: Cool the mixture back to 0 °C and add trifluoroacetic acid (TFA, 2.0 mmol).
-
Workup & Purification: Concentrate the mixture under reduced pressure and purify by flash column chromatography to isolate the 1,3,4-trisubstituted pyrazole.
Visualizations
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
How to monitor the progress of pyrazole synthesis reactions effectively?
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively monitoring the progress of pyrazole synthesis reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of a pyrazole synthesis reaction?
A1: The most common techniques for monitoring pyrazole synthesis are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is often used for quick, qualitative checks of reaction progress due to its speed and low cost.[1] GC-MS and HPLC are powerful for both qualitative and quantitative analysis, especially for complex mixtures or when isomer formation is possible.[4][5][6] NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction kinetics.[2][7][8]
Q2: How do I choose the best monitoring technique for my specific pyrazole synthesis?
A2: The choice of technique depends on several factors: the nature of your starting materials and products (e.g., volatility, polarity), the complexity of the reaction mixture, the information you need (qualitative vs. quantitative), and the available equipment. For rapid screening, TLC is ideal.[1] If your pyrazole and starting materials are volatile, GC-MS is a good choice.[4] For non-volatile or thermally sensitive compounds, HPLC is preferred.[5][6] For detailed kinetic studies and structural elucidation of intermediates, NMR is the most powerful tool.[2][7][8]
Q3: What is in-situ reaction monitoring and when should it be used?
A3: In-situ (or real-time) monitoring involves analyzing the reaction mixture directly as the reaction proceeds, without the need for sampling and workup.[2][9] Techniques like flow chemistry coupled with in-line FTIR or mass spectrometry are examples.[10] This approach is invaluable for studying fast reactions, identifying unstable intermediates, and collecting detailed kinetic data to understand reaction mechanisms.[2][10] It can also improve safety by detecting hazardous side reactions early.[2]
Comparison of Common Monitoring Techniques
| Technique | Speed | Cost | Information Provided | Sample Preparation | Key Advantages |
| TLC | Very Fast (minutes) | Low | Qualitative (presence/absence of compounds, Rf values) | Minimal (spotting diluted sample) | Simple, rapid, inexpensive for routine checks.[1] |
| GC-MS | Moderate (30-60 min) | Moderate-High | Quantitative, structural info (mass spec), isomer separation.[4] | Sample dissolution, possible derivatization.[4] | High resolution for volatile compounds, excellent for isomer analysis.[1][4] |
| HPLC | Moderate (20-60 min) | Moderate-High | Quantitative, high-resolution separation for non-volatile compounds. | Sample dissolution and filtration. | Versatile for a wide range of compounds, scalable for purification.[11] |
| NMR | Slow (minutes to hours for kinetics) | High | Quantitative, detailed structural information, kinetics.[2][8] | Sample dissolution in deuterated solvent, internal standard needed.[7] | Non-destructive, provides unambiguous structural data on all components.[2][7] |
| In-situ (e.g., Flow-IR/MS) | Real-time | High | Real-time kinetic data, intermediate detection.[10] | Integrated into the reaction setup. | Ideal for fast reactions and mechanistic studies.[10] |
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
Q4: My spots are streaking on the TLC plate. What should I do?
-
A4: Streaking can be caused by several factors:
-
Sample Overload: You may have spotted too much sample. Try diluting your reaction mixture before spotting.
-
Inappropriate Solvent System: If the solvent is too polar, compounds will travel with the solvent front. If it's not polar enough, they will remain at the baseline. Test a range of solvent systems with varying polarities (e.g., different ratios of ethyl acetate and hexanes).[12]
-
Acidic or Basic Compounds: Carboxylic acids or amines can streak. Adding a small amount of acetic acid (for acids) or triethylamine (for bases) to the developing solvent can improve spot shape.[1]
-
Q5: I can't see my starting material or product spots on the TLC plate.
-
A5: This could be due to:
-
Non-UV Active Compounds: If your compounds do not have a UV chromophore, they won't be visible under a UV lamp. Try using a visualization stain like potassium permanganate, iodine, or ceric ammonium molybdate.[1]
-
Low Concentration: The concentration of the compound in the reaction mixture might be too low to detect. Try concentrating the aliquot before spotting.
-
Reaction Completion/Failure: The starting material may be fully consumed, or the reaction may not have started. Always co-spot a reference sample of your starting material on the TLC plate for comparison.[12]
-
GC-MS & HPLC Troubleshooting
Q6: I am seeing multiple peaks in my GC-MS/HPLC chromatogram. How do I know which is my product?
-
A6:
-
Run Standards: Inject pure samples of your starting materials to identify their retention times.
-
Mass Spectrometry (MS): For GC-MS and LC-MS, analyze the mass spectrum of each peak. The molecular ion peak (M+) should correspond to the molecular weight of your expected pyrazole product. Fragmentation patterns can also provide structural confirmation.[4][13]
-
Monitor Peak Area: As the reaction progresses, the peak area corresponding to your starting materials should decrease, while the peak area for your product should increase.
-
Q7: My reaction involves pyrazole isomers, and they are not separating in the chromatogram. What can I do?
-
A7: The formation of regioisomers is common in pyrazole synthesis, especially with unsymmetrical starting materials.[4][14]
-
Optimize Chromatography Method: For GC, try changing the temperature gradient. For HPLC, experiment with different mobile phase compositions or a different type of column (e.g., a different stationary phase).[11]
-
NMR Analysis: If chromatographic separation is difficult, ¹H NMR spectroscopy is an excellent tool to identify and quantify isomers in a mixture.[7][15]
-
Workflow & Troubleshooting Diagrams
A general workflow for monitoring a pyrazole synthesis reaction.
Caption: General workflow for monitoring a pyrazole synthesis reaction.
A troubleshooting guide for when a reaction appears to have stalled.
Caption: Troubleshooting flowchart for a stalled pyrazole synthesis reaction.
Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Preparation:
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). A good starting point is a solvent system that gives your starting material an Rf value of ~0.5.[12]
-
Cut a silica gel TLC plate (e.g., Merck silica gel 60 F-254) to the desired size.[1] Draw a light pencil line about 1 cm from the bottom to serve as the origin.[1]
-
-
Sampling and Spotting:
-
Using a glass capillary tube, withdraw a small aliquot from the reaction mixture.[12]
-
Spot the reaction mixture directly onto the origin in one lane.
-
In an adjacent lane, spot a reference sample of your starting material(s). Co-spotting the reaction mixture and starting material in a third lane is highly recommended to confirm identities.[1]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[12]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This is typically done first with a handheld UV lamp (254 nm).[1] If spots are not UV-active, use a chemical stain (e.g., iodine chamber, potassium permanganate dip).[1]
-
-
Interpretation:
-
Monitor the disappearance of the starting material spot and the appearance of a new product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sampling:
-
Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
-
Quenching & Extraction (if necessary):
-
If the reaction is ongoing, it may need to be quenched. This can often be done by diluting the aliquot in a suitable solvent.
-
For reactions in polar solvents or with inorganic salts, a micro-workup may be needed. Dilute the aliquot with an organic solvent (e.g., dichloromethane or ethyl acetate) and a small amount of water or brine. Vortex the mixture, then carefully remove the organic layer for analysis.[12]
-
-
Dilution:
-
Accurately dilute the quenched/extracted sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.[4]
-
-
Analysis:
-
Transfer the diluted sample to a GC vial.
-
Inject the sample into the GC-MS and run your established method. Analyze the resulting chromatogram and mass spectra to determine the relative amounts of starting materials, intermediates, and products.[4]
-
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternatives for 1-(Phenylsulfonyl)-1H-pyrazole in Synthesis
For researchers, scientists, and drug development professionals, the pyrazole moiety is a critical scaffold in a vast array of pharmaceuticals and agrochemicals. While 1-(Phenylsulfonyl)-1H-pyrazole serves as a valuable reagent, a diverse landscape of alternative synthetic strategies exists for the introduction of substituents onto the pyrazole nitrogen and for the construction of the pyrazole ring itself. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the most suitable synthetic route.
The primary application of this compound in synthesis is for the introduction of a phenylsulfonyl group onto a molecule, or as a building block in more complex syntheses. Therefore, alternatives can be broadly classified into two main categories:
-
Alternative Reagents for Pyrazole Ring Synthesis: These methods construct the pyrazole core with a desired N-substituent in place, starting from acyclic precursors.
-
Alternative Methods for N-Arylation/N-Sulfonylation of Pyrazoles: These techniques directly functionalize the nitrogen of a pre-formed pyrazole ring.
Performance Comparison of Synthetic Alternatives
The choice of synthetic route significantly impacts factors such as reaction yield, conditions, substrate scope, and regioselectivity. The following table summarizes the performance of several common alternatives to using pre-functionalized pyrazoles like this compound.
| Synthetic Strategy | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Knorr Pyrazole Synthesis | Classic and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] | Reflux in ethanol or acetic acid.[1] | 60-95%[1] |
| Using Phenylhydrazine | Introduces a phenyl group at the N1 position, leading to 1-phenylpyrazole derivatives.[1] | Room temperature to reflux in solvents like ethanol.[1] | 79-95%[1] |
| Using Sulfonyl Hydrazides | Yields N-sulfonylated pyrazoles directly. The sulfonyl group can be a pharmacophore or a leaving group.[1] | Often requires a catalyst (e.g., iodine) under mild conditions.[1] | Moderate to excellent |
| One-Pot Synthesis from Aryl Halides | A versatile method for synthesizing N-arylpyrazoles from aryl halides, di-tert-butylazodicarboxylate (DBAD), and 1,3-dicarbonyl compounds.[3] | Involves the formation of aryllithium intermediates and in situ deprotection with acid.[3] | Good to excellent |
| Copper-Catalyzed N-Arylation | N-arylation of pyrazoles with aryl iodides or bromides using a copper-diamine catalyst system.[4] | Utilizes CuI and a diamine ligand.[4] | Good yields |
| Cobalt-Catalyzed C-H Arylation | Directed ortho-arylation of N-aryl pyrazoles with arylboronic acids.[5] | Requires a Co(hfacac)2 catalyst, an oxidant (CeSO4), and HFIP solvent.[5][6] | Good yields |
| Direct Synthesis from Primary Amines | An original method for preparing N-alkyl and N-aryl pyrazoles from primary amines as the limiting reagent.[7][8][9] | Mild conditions, short reaction times, and no inorganic reagents required.[7][8] | 35-38% (for specific examples)[7][9] |
Experimental Protocols
Reproducibility is paramount in chemical synthesis. Below are representative experimental protocols for some of the key alternative methods discussed.
Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole using Phenylhydrazine
This protocol exemplifies the classic Knorr pyrazole synthesis.[1]
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add phenylhydrazine (1.0 eq) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a specified time, which can vary depending on the specific substrates.
-
After the reaction is complete, the mixture is cooled and poured over crushed ice.
-
The precipitated product is collected by filtration, washed with cold deionized water, and dried.
Protocol 2: Copper-Diamine-Catalyzed N-Arylation of Pyrazole
This method provides a route to N-arylpyrazoles from unsubstituted pyrazole.[4]
Materials:
-
Pyrazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
A suitable base (e.g., K2CO3 or Cs2CO3)
-
A solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add CuI, the diamine ligand, the base, and the pyrazole.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
The aryl halide and the solvent are then added via syringe.
-
The reaction mixture is heated at a specified temperature (e.g., 110 °C) with stirring for a set duration.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered.
-
The filtrate is concentrated, and the crude product is purified by chromatography.
Protocol 3: Direct Preparation of N-Substituted Pyrazoles from Primary Amines
This protocol describes a newer method for the synthesis of N-substituted pyrazoles.[7][9]
Materials:
-
Primary aliphatic or aromatic amine (limiting reagent)
-
2,4-pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine
-
Dimethylformamide (DMF)
Procedure:
-
The primary amine (1.00 mmol), 2,4-pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), and DMF (5.0 mL) are combined in a reaction vessel.[9]
-
The reaction is heated at a specific temperature (e.g., 80-85 °C) for a defined period (e.g., 1.5 hours).[7][9]
-
After completion, the reaction is worked up and the product is purified by chromatography.[7][9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic alternatives for preparing substituted pyrazoles.
Caption: Knorr Pyrazole Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparing the reactivity of phenylhydrazine and hydrazine hydrate in pyrazole synthesis.
For researchers, scientists, and professionals in drug development, the synthesis of the pyrazole core is a fundamental step in the creation of a vast array of therapeutic agents. The choice of the hydrazine source is a critical parameter that dictates not only the substitution pattern of the final product but also the reaction's efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of two of the most common reagents used in pyrazole synthesis: phenylhydrazine and hydrazine hydrate, supported by experimental data.
Reactivity Overview
The fundamental reaction for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[1] Both phenylhydrazine and hydrazine hydrate readily participate in this reaction, but their inherent electronic and steric differences lead to distinct outcomes.
Phenylhydrazine , an aromatic hydrazine, introduces a phenyl group at the N-1 position of the pyrazole ring. The phenyl group is electron-withdrawing, which can influence the nucleophilicity of the hydrazine nitrogens.[2] This can sometimes lead to longer reaction times compared to its aliphatic counterpart. Furthermore, the steric bulk of the phenyl group can play a role in the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds, in some cases yielding a mixture of regioisomers.[3]
Hydrazine hydrate , the simplest hydrazine, is a highly reactive nucleophile.[4] Its small size and the electron-donating nature of the hydrogen atoms enhance the nucleophilicity of the nitrogen atoms. This generally translates to faster reaction rates. A key advantage of using hydrazine hydrate is the formation of N-1 unsubstituted pyrazoles. This provides a valuable handle for further functionalization, allowing for the introduction of a wide variety of substituents at this position, which is often crucial for modulating the biological activity of the resulting molecule. In certain reactions, hydrazine hydrate has been observed to offer higher regioselectivity compared to substituted hydrazines.[3]
Quantitative Performance Data
The following table summarizes typical yields for pyrazole synthesis using phenylhydrazine and hydrazine hydrate from the literature. It is important to note that direct comparisons are best made when reactions are run under identical conditions, and the data below is compiled from various sources.
| Reagent | Substrate | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not Specified | 95 | [3] |
| Phenylhydrazine | 1,3-Dicarbonyl Compounds | Ethanol or Ionic Liquids | Room temp. to reflux | 79-95 | [5] |
| Hydrazine Hydrate | 1,3-Dicarbonyl Compounds | Ethanol or Acetic Acid | Reflux | 66-95 | [5] |
| Hydrazine Hydrate | Chalcones | 2-Ethoxy ethanol/NaOH | 3-5 hours | High (not quantified) | [1] |
| Phenylhydrazine | Chalcone or 1,3-diketone | Absolute ethanol | 6-10 hours | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazoles using both reagents are presented below. These protocols are representative examples from the literature and may require optimization for specific substrates.
Protocol 1: Synthesis of a 1-Phenylpyrazole Derivative using Phenylhydrazine
This protocol is adapted from a general procedure for the Knorr pyrazole synthesis.[6]
Materials:
-
Appropriate chalcone or 1,3-diketone (1 mmol)
-
Phenylhydrazine (2 mmol)
-
Absolute ethanol (50 mL)
Procedure:
-
A mixture of the chalcone or 1,3-diketone (1 mmol) and phenylhydrazine (2 mmol) is heated at reflux for 6-10 hours in 50 mL of absolute ethanol.
-
The solution is then allowed to cool to room temperature.
-
The solid product that forms is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from absolute ethanol.
Protocol 2: Synthesis of an N-Unsubstituted Pyrazole using Hydrazine Hydrate
This protocol is a general method for the synthesis of pyrazolines from chalcones, which can then be oxidized to pyrazoles.[1]
Materials:
-
Substituted hydroxy chalcone (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
2-Ethoxy ethanol (15 mL)
-
Sodium hydroxide (1 mmol)
Procedure:
-
The substituted hydroxy chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) are dissolved in 2-ethoxy ethanol (15 mL).
-
Sodium hydroxide (1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 3-5 hours.
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice or cold water.
-
The separated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethyl alcohol to yield the corresponding pyrazoline.
Reaction Mechanisms and Workflow
The following diagrams illustrate the generalized reaction pathway for pyrazole synthesis and a comparative experimental workflow.
Figure 1. Generalized reaction pathway for pyrazole synthesis.
Figure 2. Comparative experimental workflow.
Conclusion
The choice between phenylhydrazine and hydrazine hydrate in pyrazole synthesis is dictated by the desired final product and the synthetic strategy. Phenylhydrazine is the reagent of choice for the direct synthesis of N-phenyl pyrazoles. However, its use may require longer reaction times and can sometimes lead to issues with regioselectivity. Hydrazine hydrate, on the other hand, is a more reactive and often more regioselective reagent that provides N-unsubstituted pyrazoles. These products are versatile intermediates that allow for subsequent N-functionalization, offering a broader scope for analog synthesis in drug discovery programs. The selection of the appropriate hydrazine is therefore a critical decision that should be made based on the specific goals of the research project.
References
A Comparative Analysis of Reagents for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a critical component in a vast array of pharmaceuticals. The selection of an appropriate synthetic route is paramount for efficiency and yield. This guide provides an objective comparison of common reagents and methodologies for pyrazole synthesis, supported by experimental data and detailed protocols to inform laboratory practice.
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to chemists. The most prevalent of these are the Knorr pyrazole synthesis, the reaction of α,β-unsaturated carbonyl compounds with hydrazines, and 1,3-dipolar cycloadditions. Each method offers distinct advantages and is suited to different starting materials and desired substitution patterns on the final pyrazole product.
Comparative Performance of Pyrazole Synthesis Methods
The choice of synthetic strategy significantly influences reaction outcomes, including yield, reaction time, and regioselectivity. The following table summarizes the performance of various common methods for pyrazole synthesis.
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid or base catalysis, often requires heating (reflux) in solvents like ethanol or acetic acid.[1][2][3] | 66-95%[1][2] | Readily available starting materials, simple and rapid procedure.[3][4][5] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[1][4][5] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde or ketone, Hydrazine derivative | Often involves a two-step process: initial formation of a pyrazoline followed by oxidation.[4][5] Can be performed under reflux in solvents like acetic acid.[3] | 60-90%[3] | Access to a wide variety of substituted pyrazoles. | May require an additional oxidation step and can have longer reaction times.[3] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine, diazoalkane), Dipolarophile (e.g., alkyne, alkene) | Often proceeds at room temperature; can be base-mediated.[3][5] | Up to 95%[3][5] | High regioselectivity and mild reaction conditions.[3][5] | May require in-situ generation of the 1,3-dipole.[3] |
| Pechmann Pyrazole Synthesis | Acetylenes, Diazomethane | 1,3-dipolar cycloaddition.[6][7] | Not specified in retrieved results. | Direct formation of the pyrazole ring. | Use of potentially hazardous reagents like diazomethane.[7] |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine) | Often one-pot; can be catalyzed by acids, bases, or metals.[3] | Good to excellent (often >70%)[8] | High efficiency and atom economy, generates molecular diversity.[3] | Optimization can be complex. |
Experimental Protocols
Detailed methodologies for key pyrazole synthesis experiments are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Protocol 1: Knorr Pyrazole Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5-ol
This protocol details the synthesis of a pyrazolone, a tautomer of the corresponding hydroxypyrazole, via the Knorr condensation.[9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][9]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to facilitate precipitation.[1][9]
-
Cool the mixture in an ice bath to complete crystallization.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[9]
-
Rinse the collected product with a small amount of cold water and allow it to air dry.[1][9]
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
This protocol describes the synthesis of a pyrazoline from an α,β-unsaturated ketone (chalcone), which can then be oxidized to the corresponding pyrazole.[3]
Materials:
Procedure:
-
In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).[3]
-
Heat the mixture under reflux in an oil bath for approximately 6.5 hours.[3]
-
Monitor the reaction progress using TLC with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Pour the reaction mixture into crushed ice.[3]
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until the product precipitates.[3]
-
Collect the precipitated pyrazoline by vacuum filtration.[3]
Visualizing the Pathways
To further elucidate the processes involved in pyrazole synthesis, the following diagrams illustrate the core reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pechmann Pyrazole Synthesis [drugfuture.com]
- 7. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemhelpasap.com [chemhelpasap.com]
Structural validation of 1-(Phenylsulfonyl)-1H-pyrazole using X-ray crystallography.
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. For novel compounds such as 1-(Phenylsulfonyl)-1H-pyrazole, a molecule with potential applications in medicinal chemistry, rigorous structural validation is a critical step in the research and development pipeline. This guide provides an objective comparison of single-crystal X-ray crystallography with alternative and complementary techniques for the structural elucidation of this and similar organic molecules.
Performance Comparison: Unveiling the Molecular Architecture
The determination of a molecule's solid-state structure is paramount. While X-ray crystallography remains the gold standard for providing unambiguous atomic coordinates, a multi-technique approach can offer a more comprehensive understanding of the molecule's properties in different states.
| Parameter | Single-Crystal X-ray Crystallography | NMR Crystallography | Gas-Phase Electron Diffraction | Computational Crystal Structure Prediction |
| Sample Phase | Crystalline Solid | Crystalline or Amorphous Solid | Gas | In Silico |
| Information | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Local atomic environments, internuclear distances, polymorphism, dynamics | Gas-phase molecular geometry, bond lengths, bond angles | Predicted stable crystal structures, lattice energies, theoretical geometries |
| Strengths | Unambiguous 3D structure, high precision | Does not require single crystals, sensitive to local disorder and dynamics | Provides structure of isolated molecule without packing effects | No experimental sample needed, can predict undiscovered polymorphs |
| Limitations | Requires high-quality single crystals, crystal packing can influence conformation | Provides indirect structural information, requires complex data analysis | Averaged structure in the gas phase, not applicable to non-volatile compounds | Predictions require experimental validation, accuracy depends on computational model |
Quantitative Data Summary
The following table presents a comparison of key structural parameters for phenylsulfonyl pyrazole derivatives obtained or representative of the different techniques. Since a crystal structure for the exact this compound is not publicly available, data from closely related analogs are used for illustrative purposes.
| Structural Parameter | X-ray Crystallography (3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole analog) | NMR Crystallography (Representative Chemical Shifts for Phenylsulfonamides)[1] | Gas-Phase Electron Diffraction (Representative data for Naphthalenesulfonamides)[2] | Computational Prediction (DFT Calculated) |
| S-N Bond Length (Å) | ~1.67 | Indirectly inferred from chemical shifts | 1.666(10) | 1.65 - 1.70 |
| S=O Bond Length (Å) | ~1.43 | Indirectly inferred from chemical shifts | 1.425(3) | 1.42 - 1.45 |
| C-S Bond Length (Å) | ~1.76 | Indirectly inferred from chemical shifts | 1.761(10) | 1.75 - 1.78 |
| C-S-N Bond Angle (°) | ~106° | Not directly measured | 104.5(22) | 105 - 108° |
| O-S-O Bond Angle (°) | ~120° | Not directly measured | Not reported | 119 - 122° |
| Dihedral Angle (Phenyl-Sulfonyl) | Varies with crystal packing | Not directly measured | 69.5(30) | Dependent on lowest energy conformation |
| ¹³C Chemical Shift (ipso-C of Phenyl) | Not applicable | 135 - 145 ppm | Not applicable | ~138 ppm |
| ¹⁵N Chemical Shift (Sulfonamide N) | Not applicable | 90 - 110 ppm | Not applicable | ~100 ppm |
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the structural data and selecting the appropriate technique for a given research question.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A suitable solvent system must be identified.
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to obtain the final crystal structure.
NMR Crystallography
-
Sample Preparation: A polycrystalline or amorphous powder sample of this compound is packed into a solid-state NMR rotor.
-
Solid-State NMR Spectroscopy: A series of solid-state NMR experiments are performed, including Cross-Polarization Magic Angle Spinning (CP-MAS) to obtain high-resolution spectra of ¹³C, ¹⁵N, and other relevant nuclei. Advanced techniques, such as dipolar coupling measurements, can provide information on internuclear distances.
-
Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the NMR chemical shifts for a set of candidate crystal structures.
-
Structure Validation: The experimental NMR data is compared with the computationally predicted data. The crystal structure that shows the best agreement between experimental and calculated NMR parameters is considered the most likely structure.
Gas-Phase Electron Diffraction
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Diffraction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A molecular model is constructed, and the theoretical diffraction pattern is calculated. The parameters of the molecular model (bond lengths, bond angles, and torsion angles) are refined to achieve the best fit between the calculated and experimental diffraction patterns.
Computational Crystal Structure Prediction
-
Molecular Conformer Search: The conformational space of the this compound molecule is explored to identify low-energy conformers.
-
Crystal Packing Generation: A large number of possible crystal packing arrangements are generated for the low-energy conformers using crystal structure prediction algorithms. These algorithms typically explore different space groups and unit cell parameters.
-
Lattice Energy Calculation: The lattice energy of each generated crystal structure is calculated using force fields or quantum mechanical methods.
-
Structure Ranking and Analysis: The predicted crystal structures are ranked based on their calculated lattice energies. The most stable predicted structures are then analyzed and compared with any available experimental data.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the primary and alternative structural validation methods.
References
- 1. Effects of polymorphic differences for sulfanilamide, as seen through 13C and 15N solid-state NMR, together with shielding calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and intriguing conformational behavior of 1- and 2-naphthalenesulfonamides as determined by gas-phase electron diffraction and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro ADME Evaluation of 1H-Pyrazole Compounds and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Pharmacokinetic Properties
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. However, successful drug development hinges not only on pharmacodynamic potency but also on a favorable pharmacokinetic profile. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk drug candidates and guide medicinal chemistry efforts.
This guide provides a comparative in vitro ADME evaluation of three prominent 1H-pyrazole-containing drugs—celecoxib (a COX-2 inhibitor), sildenafil (a PDE5 inhibitor), and rimonabant (a CB1 receptor antagonist)—against relevant non-pyrazole alternatives. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies.
Comparative ADME Data
The following tables summarize the in vitro ADME properties of the selected 1H-pyrazole compounds and their non-pyrazole counterparts. It is important to note that these values are compiled from various sources and may have been generated under slightly different experimental conditions.
Table 1: Aqueous Solubility and Caco-2 Permeability
| Compound | Class | Aqueous Solubility | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Expected Absorption |
| Celecoxib | 1H-Pyrazole (COX-2 Inhibitor) | Low (3-7 µg/mL) | High | High |
| Etoricoxib | Non-Pyrazole (COX-2 Inhibitor) | Low | High | High |
| Valdecoxib | Non-Pyrazole (COX-2 Inhibitor) | Low | High | High |
| Sildenafil | 1H-Pyrazole (PDE5 Inhibitor) | Low | Moderate to High | Moderate to High |
| Tadalafil | Non-Pyrazole (PDE5 Inhibitor) | Low | Moderate | Moderate |
| Vardenafil | Non-Pyrazole (PDE5 Inhibitor) | pH-dependent | Moderate | Moderate |
| Rimonabant | 1H-Pyrazole (CB1 Antagonist) | Very Low | High | High |
| Taranabant | Non-Pyrazole (CB1 Antagonist) | Low | High | High |
| Ibipinabant | Non-Pyrazole (CB1 Antagonist) | Low | High | High |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Class | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| Celecoxib | 1H-Pyrazole (COX-2 Inhibitor) | >60 | <115.5 | High |
| Etoricoxib | Non-Pyrazole (COX-2 Inhibitor) | >60 | Low | High |
| Valdecoxib | Non-Pyrazole (COX-2 Inhibitor) | Moderate | Moderate | Moderate |
| Sildenafil | 1H-Pyrazole (PDE5 Inhibitor) | ~20-40 | Moderate to High | Moderate |
| Tadalafil | Non-Pyrazole (PDE5 Inhibitor) | >60 | Low | High |
| Vardenafil | Non-Pyrazole (PDE5 Inhibitor) | ~30-60 | Moderate | Moderate |
| Rimonabant | 1H-Pyrazole (CB1 Antagonist) | <30 | High | Low |
| Taranabant | Non-Pyrazole (CB1 Antagonist) | ~30 | Moderate | Moderate |
| Ibipinabant | Non-Pyrazole (CB1 Antagonist) | Moderate | Moderate | Moderate |
Table 3: Cytochrome P450 (CYP) Inhibition and Plasma Protein Binding (PPB)
| Compound | Class | Major Inhibited CYPs (IC₅₀, µM) | Human Plasma Protein Binding (%) |
| Celecoxib | 1H-Pyrazole (COX-2 Inhibitor) | CYP2C9 (competitive, Ki ~5.385) | >97 |
| Etoricoxib | Non-Pyrazole (COX-2 Inhibitor) | Weak inhibitor of multiple CYPs | ~92 |
| Valdecoxib | Non-pyrazole (COX-2 Inhibitor) | CYP2C9, CYP3A4 | ~98 |
| Sildenafil | 1H-Pyrazole (PDE5 Inhibitor) | CYP3A4 (major), CYP2C9 (minor) | ~96 |
| Tadalafil | Non-Pyrazole (PDE5 Inhibitor) | Weak inhibitor of CYP3A4 | ~94 |
| Vardenafil | Non-Pyrazole (PDE5 Inhibitor) | CYP3A4, CYP3A5, CYP2C9 | ~95 |
| Rimonabant | 1H-Pyrazole (CB1 Antagonist) | CYP3A4, CYP2C8 | >99 |
| Taranabant | Non-Pyrazole (CB1 Antagonist) | CYP3A4 | >99 |
| Ibipinabant | Non-Pyrazole (CB1 Antagonist) | CYP2C9, CYP3A4 | >99 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Protocol:
-
An excess amount of the test compound is added to a vial containing a phosphate buffer of pH 7.4.
-
The vial is sealed and agitated in a shaking incubator at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Following incubation, the suspension is filtered or centrifuged to remove undissolved solids.
-
The concentration of the compound in the resulting saturated solution is quantified by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Protocol:
-
Caco-2 cells are seeded onto permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-to-B) permeability assessment, the test compound is added to the apical (donor) compartment, and samples are collected from the basolateral (receiver) compartment at various time points.
-
For the basolateral-to-apical (B-to-A) permeability assessment, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.
Protocol:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms.
Protocol:
-
The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Protocol:
-
A solution of the test compound is prepared in plasma.
-
The plasma sample is loaded into the sample chamber of a RED device, and a buffer solution (e.g., PBS, pH 7.4) is loaded into the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows the free compound to pass through.
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100
Visualizations
The following diagrams illustrate the general workflows for the described in vitro ADME assays.
Caption: General experimental workflows for key in vitro ADME assays.
Caption: Simplified signaling pathways for COX-2 and PDE5 inhibition.
New Pyrazolone Compounds Demonstrate Promising Antimicrobial and Antifungal Potential
A comprehensive analysis of recently synthesized pyrazolone derivatives reveals significant antimicrobial and antifungal efficacy, positioning them as promising candidates for future drug development. This guide provides a comparative overview of their activity against various pathogens, supported by experimental data and detailed methodologies.
Researchers are increasingly turning their attention to pyrazolone scaffolds due to their versatile biological activities.[1][2] Recent studies have highlighted the potential of novel pyrazolone compounds to combat a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][3][4] These findings are particularly crucial in the face of rising antimicrobial resistance, which necessitates the discovery of new and effective therapeutic agents.[1]
Comparative Efficacy of Novel Pyrazolone Derivatives
The antimicrobial and antifungal potency of newly synthesized pyrazolone compounds has been evaluated using standardized methods, primarily determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition. The data presented below summarizes the activity of several promising derivatives against a panel of clinically relevant microorganisms. For comparison, the activities of standard antimicrobial agents are also included.
| Compound/Drug | Target Microorganism | Gram Stain | Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Hydrazone 21a | Staphylococcus aureus | Gram-positive | Bacterium | 62.5 - 125 | - | [1] |
| Bacillus subtilis | Gram-positive | Bacterium | 62.5 - 125 | - | [1] | |
| Klebsiella pneumoniae | Gram-negative | Bacterium | 62.5 - 125 | - | [1] | |
| Escherichia coli | Gram-negative | Bacterium | 62.5 - 125 | - | [1] | |
| Candida albicans | - | Fungus | 2.9 - 7.8 | - | [1] | |
| Aspergillus flavus | - | Fungus | 2.9 - 7.8 | - | [1] | |
| Pyranopyrazole 3c | Bacillus cereus | Gram-positive | Bacterium | - | 24 | [4] |
| Staphylococcus aureus | Gram-positive | Bacterium | - | 22 | [4] | |
| Escherichia coli | Gram-negative | Bacterium | - | 20 | [4] | |
| Pseudomonas aeruginosa | Gram-negative | Bacterium | - | 20 | [4] | |
| Chloramphenicol | Bacterial Strains | - | Bacterium | - | - | [1] |
| Clotrimazole | Fungal Strains | - | Fungus | - | - | [1] |
| Neomycin | Bacterial Strains | - | Bacterium | - | >10 | [4] |
Experimental Protocols
The evaluation of antimicrobial and antifungal activity of the pyrazolone compounds was conducted using established and validated methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The pyrazolone compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Observation: The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.
Disc Diffusion Method (Zone of Inhibition)
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of complete inhibition of microbial growth around a paper disc impregnated with the test compound.
-
Preparation of Agar Plates: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab was dipped into the standardized microbial suspension and swabbed evenly across the entire surface of the agar plate.
-
Application of Discs: Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the pyrazolone compound and placed on the surface of the inoculated agar.
-
Incubation: The plates were incubated under the same conditions as for the MIC assay.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.
Visualizing Experimental and Biological Pathways
To better understand the workflow of antimicrobial testing and the potential mechanisms of action of pyrazolone compounds, the following diagrams are provided.
The presented data and methodologies underscore the significant antimicrobial and antifungal properties of novel pyrazolone derivatives.[1][4] Some of these compounds have demonstrated activity comparable or even superior to existing drugs.[1] The disruption of the bacterial cell wall is one proposed mechanism of action for some pyrazole derivatives.[5] Further investigation into their specific molecular targets and mechanisms of action will be crucial for the development of these promising compounds into clinically effective antimicrobial agents.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(Phenylsulfonyl)-1H-pyrazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(Phenylsulfonyl)-1H-pyrazole, based on general best practices for hazardous chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health & Safety (EHS) department for guidance specific to their location and facilities. A conservative "worst-case" approach should be adopted to ensure a high margin of safety.
Hazard Profile of Structurally Similar Pyrazole Derivatives
Based on the hazard information for similar pyrazole compounds, this compound should be treated as a potentially hazardous substance with the following inferred risks:
| Hazard Category | Finding | Citation |
| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | [1][2][3] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. May cause respiratory irritation. | [1][3] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service, typically involving high-temperature incineration.[4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[2][5]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[4]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4] Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.[6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container for liquid chemical waste.[6][7] Do not overfill the container.[7]
3. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Irritant").[4]
4. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[4]
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials.[4][8]
5. Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[4]
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[4][6]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]
Experimental Protocols for Hazard Assessment
The hazard assessments for surrogate molecules are typically conducted using standardized methodologies:
-
Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).
-
Skin Irritation: Assessed according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation: Evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Environmental Hazards: Determined through various OECD guidelines for testing chemicals, such as those for ready biodegradability (e.g., OECD 301) and toxicity to aquatic organisms.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-(Phenylsulfonyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(Phenylsulfonyl)-1H-pyrazole, fostering a secure research environment.
When working with chemical compounds such as this compound, a comprehensive understanding of safety protocols is critical to mitigate risks. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods to ensure the well-being of laboratory personnel and compliance with safety standards.
Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is the consistent and correct use of personal protective equipment. Based on the safety data for this compound and general best practices for handling sulfonyl-containing heterocyclic compounds, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[1][2] | Protects against potential splashes of the chemical or solvents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2][3] | Prevents skin contact and potential absorption of the chemical. Gloves should be inspected before use and changed regularly or immediately if contaminated.[4][5] |
| Body Protection | Chemical-resistant lab coat or apron.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood to avoid dust formation and inhalation of vapors.[1][2][6] | Prevents inhalation of potentially harmful dust or vapors. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following step-by-step guide outlines the safe handling of this compound.
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational.[1][2] All necessary PPE should be donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a spill without proper training and PPE.[1]
-
-
First Aid Measures :
-
If inhaled : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Following skin contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
-
Following eye contact : Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If ingested : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid Chemical Waste | Collect in a dedicated, clearly labeled, and sealable hazardous waste container.[1] |
| Contaminated Labware (e.g., gloves, weighing paper) | Dispose of in the designated solid hazardous waste container. |
| Contaminated Solvents/Solutions | Collect in a designated "Halogenated" or "Non-Halogenated" organic waste container as appropriate, based on the solvent used. Do not mix incompatible waste streams.[3] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
General Disposal Guidelines :
-
Never dispose of this chemical down the drain or in regular trash.[1]
-
All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Properly label all waste containers with the full chemical name and associated hazards.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
